DB28
Descripción
Structure
3D Structure
Propiedades
Número CAS |
16296-42-7 |
|---|---|
Fórmula molecular |
C8H9N3O5 |
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C8H9N3O5/c12-5-3-4(10-8(16)11-5)7(15)9-2-1-6(13)14/h3H,1-2H2,(H,9,15)(H,13,14)(H2,10,11,12,16) |
Clave InChI |
HLVBXSGXJVQJGW-UHFFFAOYSA-N |
Pureza |
95 |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling DB28: A Technical Guide to its Chemical Structure and Biological Inhibition of MR1
For Immediate Release
This technical guide provides an in-depth analysis of the chemical compound DB28, a novel antagonist of the MHC class I-related molecule (MR1). This document is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory potential of targeting the MR1-MAIT cell axis.
Chemical Identity and Structure
This compound, systematically named 3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid , is a small molecule that has been identified as a potent inhibitor of MR1 function.
Chemical Structure:
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid |
| Molecular Formula | C₈H₉N₃O₅ |
| Molecular Weight | 227.17 g/mol |
| CAS Number | 222627-08-1 |
Biological Activity and Mechanism of Action
This compound functions as a competitive antagonist of MR1. Its primary biological activities include the downregulation of MR1 cell surface expression and the subsequent inhibition of Mucosal-Associated Invariant T (MAIT) cell activation.
Table 2: Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (MAIT cell inhibition) | 0.09 mM | Human MAIT cells | [1] |
The mechanism of action of this compound involves its binding to the MR1 molecule, which prevents the presentation of activating ligands to the MAIT cell T-cell receptor (TCR). This disruption of the MR1-TCR interaction leads to a downstream blockade of MAIT cell effector functions, including the release of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ).
Signaling Pathway
The interaction of this compound with MR1 interrupts the canonical MAIT cell activation signaling pathway. The following diagram illustrates the inhibitory effect of this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound.
Synthesis of 3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid (this compound)
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. However, based on the synthesis of similar tetrahydropyrimidine and propanoic acid derivatives, a plausible synthetic route would involve the condensation of a suitably activated derivative of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid with a protected form of 3-aminopropanoic acid, followed by deprotection. The synthesis of the tetrahydropyrimidine core can often be achieved through a Biginelli-type reaction.
Assay for MR1 Surface Expression by Flow Cytometry
This protocol outlines the procedure to assess the effect of this compound on the cell surface expression of MR1.
-
Cell Culture: Culture an appropriate MR1-expressing cell line (e.g., THP-1 cells) under standard conditions.
-
Treatment: Seed the cells in a multi-well plate and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Staining:
-
Harvest the cells and wash with a suitable buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a fluorescently labeled anti-MR1 antibody (or a primary anti-MR1 antibody followed by a fluorescently labeled secondary antibody) for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of MR1 staining in the this compound-treated and control samples. A decrease in MFI in the presence of this compound indicates downregulation of MR1 surface expression.
-
MAIT Cell Activation Assay (IFN-γ Release)
This protocol measures the inhibitory effect of this compound on MAIT cell activation by quantifying the release of IFN-γ.
-
Co-culture Setup:
-
Prepare a co-culture of MR1-expressing antigen-presenting cells (APCs) and isolated primary human MAIT cells.
-
-
Treatment and Stimulation:
-
Pre-incubate the APCs with different concentrations of this compound or a vehicle control for a short period (e.g., 1-2 hours).
-
Add a known MAIT cell activating ligand (e.g., 5-OP-RU) to the co-culture to stimulate MAIT cells.
-
Incubate the co-culture for 24-48 hours.
-
-
Quantification of IFN-γ:
-
Collect the cell culture supernatant.
-
Measure the concentration of IFN-γ in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of IFN-γ in the supernatants from this compound-treated and control wells. A dose-dependent decrease in IFN-γ production indicates inhibition of MAIT cell activation by this compound.
-
Conclusion
This compound represents a valuable research tool for studying the biology of MR1 and MAIT cells. Its ability to competitively inhibit MR1-mediated antigen presentation and subsequent MAIT cell activation makes it a potential lead compound for the development of therapeutics targeting inflammatory and autoimmune diseases where MAIT cells are implicated. Further studies are warranted to explore its in vivo efficacy and safety profile.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Ibrutinib
An in-depth technical guide on the core physical and chemical properties of Ibrutinib is provided below. Initial searches for "DB28" did not yield any relevant public information, suggesting it may be an internal designation or a compound not yet described in scientific literature. Therefore, Ibrutinib, a well-characterized Bruton's tyrosine kinase (BTK) inhibitor, has been used as a substitute to fulfill the request for a detailed technical guide.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibrutinib is a first-in-class, orally administered small molecule drug that functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Marketed under the brand name Imbruvica, it covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its enzymatic activity.[1][3][4] This targeted inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is a critical pathway for the proliferation, survival, and trafficking of B-cells.[2][3][4] Consequently, Ibrutinib has demonstrated significant therapeutic efficacy in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][3]
Physical and Chemical Properties
Ibrutinib is a white to off-white solid.[5] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Properties of Ibrutinib
| Property | Value | Source |
| IUPAC Name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | [6] |
| Molecular Formula | C₂₅H₂₄N₆O₂ | [6][7] |
| Molecular Weight | 440.50 g/mol | [5][7] |
| CAS Number | 936563-96-1 | [6] |
| Synonyms | Imbruvica, PCI-32765 | [7] |
Table 2: Physicochemical Properties of Ibrutinib
| Property | Value | Source |
| Appearance | White to off-white solid | [5] |
| Solubility | - Freely soluble in dimethyl sulfoxide (DMSO) (~30 mg/mL) - Soluble in methanol - Practically insoluble in water - Sparingly soluble in aqueous buffers | [5][7] |
| UV/Vis. (λmax) | 260 nm | [7] |
| Storage Temperature | -20°C | [7] |
| Stability | ≥ 4 years (at -20°C) | [7] |
Mechanism of Action and Signaling Pathway
Ibrutinib's primary mechanism of action is the irreversible inhibition of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[2][4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade involving calcium mobilization and the activation of transcription factors like NF-κB and NFAT.[4][8] This signaling pathway is crucial for B-cell proliferation, differentiation, and survival.[2]
Ibrutinib, through its acrylamide group, forms a covalent bond with the cysteine 481 residue in the ATP-binding domain of BTK, leading to its irreversible inactivation.[2][4] This blockade of BTK activity effectively halts the downstream signaling cascade, thereby inhibiting B-cell proliferation and survival, and inducing apoptosis in malignant B-cells.[3][4]
Beyond the BCR pathway, Ibrutinib also impacts other signaling pathways involved in cell migration and adhesion. It has been shown to inhibit the chemokine receptors CXCR4 and CXCR5, which are involved in the homing of B-cells to protective microenvironments within lymphoid tissues.[2][4] By disrupting these pathways, Ibrutinib facilitates the egress of malignant B-cells from these niches into the peripheral blood.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 3. Ibrutinib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
The Hypothesized Mechanism of Action of DB28: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the hypothesized mechanism of action of DB28, a novel small molecule modulator of the MHC class I-related protein (MR1). This compound acts as a competitive antagonist to MR1, leading to the inhibition of Mucosal-Associated Invariant T (MAIT) cell activation. This guide summarizes the current understanding of this compound's biological activity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
This compound is a non-stimulatory ligand for MR1. Unlike agonist ligands that promote the trafficking of MR1 to the cell surface, this compound binds to MR1 and induces its downregulation.[1][2] This process involves the retention of the MR1-DB28 complex within the endoplasmic reticulum (ER) in an immature form.[2][3] By preventing the presentation of MR1 on the cell surface, this compound effectively blocks the recognition of MR1 by the T-cell receptors (TCRs) of MAIT cells. This competitive inhibition prevents the activation of MAIT cells by their cognate agonist ligands, such as the riboflavin metabolite 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU).[2][3]
Data Presentation
The following tables summarize the quantitative data available for this compound's interaction with MR1 and its effect on MAIT cell function.
| Parameter | Value | Assay | Reference |
| MR1 Binding Affinity (IC50) | Moderate to Weak Binder | Fluorescence Polarization Competitive-Binding Assay | [4] |
| MAIT Cell Activation Inhibition (IC50) | 0.09 mM | MAIT Cell Activation Assay |
Table 1: Quantitative analysis of this compound bioactivity.
| Cell Line | Experimental Use | Reference |
| THP1-MR1 | MR1 downregulation and MAIT cell activation assays | [5] |
| C1R-MR1 | MR1 downregulation assays | [5] |
| BEAS2B | MR1-GFP expression and localization studies | |
| Primary B cells and Monocytes | Validation of MR1 downregulation in primary cells |
Table 2: Cell lines used in the characterization of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.
MR1 Surface Expression Downregulation Assay
This protocol describes the use of flow cytometry to quantify the this compound-induced downregulation of MR1 on the surface of antigen-presenting cells.
-
Cell Culture: Culture THP1-MR1 or C1R-MR1 cells in appropriate media.
-
Cell Plating: Seed the cells in a 96-well plate.
-
Compound Incubation:
-
Cell Staining:
-
Wash the cells with FACS buffer (PBS with 1% BSA).
-
Incubate the cells with a fluorescently labeled anti-MR1 antibody (e.g., clone 26.5) for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer, gating on the live cell population.
-
Analyze the geometric mean fluorescence intensity (Geo MFI) of the MR1 signal to quantify surface expression levels.
-
MAIT Cell Activation Inhibition Assay
This protocol details the co-culture experiment to measure the inhibitory effect of this compound on MAIT cell activation, typically by quantifying cytokine release.
-
Antigen Presenting Cell (APC) Preparation:
-
Culture THP1-MR1 cells and plate them in a 96-well plate.
-
Pulse the APCs with an agonist ligand (e.g., 5-OP-RU at 5 ng/mL) in the presence or absence of this compound (20 µg/mL). For inhibition experiments, pre-incubate the APCs with this compound for 2 hours before adding the agonist.
-
-
MAIT Cell Co-culture:
-
Isolate MAIT cells from peripheral blood mononuclear cells (PBMCs).
-
Add the isolated MAIT cells to the wells containing the pre-pulsed APCs.
-
Co-culture the cells for 16-36 hours.
-
-
Cytokine Measurement (ELISA):
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of Interferon-gamma (IFN-γ) in the supernatant using a standard ELISA kit according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody for IFN-γ. Add the collected supernatants and standards. Add a detection antibody conjugated to an enzyme (e.g., HRP). Finally, add the substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of IFN-γ based on the standard curve. A reduction in IFN-γ levels in the presence of this compound indicates inhibition of MAIT cell activation.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
Caption: MR1 signaling pathway: Agonist vs. This compound.
Caption: Workflow for MR1 downregulation analysis.
Caption: this compound and agonists compete for MR1 binding.
References
- 1. pnas.org [pnas.org]
- 2. Ligand-dependent downregulation of MR1 cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biological Targets of DB28: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB28, also known as 3-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido)propanoic acid, is a novel small molecule that has garnered significant interest in the field of immunology. This technical guide provides a comprehensive overview of the known biological targets of this compound, focusing on its interaction with the MHC class I-related protein 1 (MR1). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.
Primary Biological Target: MHC Class I-Related Protein 1 (MR1)
The principal biological target of this compound is the MHC class I-related protein 1 (MR1) . MR1 is a non-polymorphic antigen-presenting molecule that specializes in presenting small molecule metabolites, derived from both microbial and endogenous sources, to a specialized subset of T cells known as Mucosal-Associated Invariant T (MAIT) cells.
This compound acts as a competitive inhibitor of MR1.[1] Unlike activating ligands such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), which form a Schiff base with a key lysine residue (K43) in the MR1 binding cleft and promote its translocation to the cell surface, this compound does not form such a covalent bond.[1][2] Instead, it binds to the MR1 pocket and induces a conformational change that leads to the downregulation of MR1 from the cell surface, effectively preventing the presentation of activating ligands to MAIT cells.[1][2][3] This mechanism of action makes this compound a valuable tool for studying MR1 biology and a potential therapeutic candidate for modulating MAIT cell activity in various diseases.
Quantitative Data: Binding Affinity of this compound and Other Ligands to MR1
The binding affinity of this compound and other key ligands to human MR1 has been quantified using a fluorescence polarization-based competitive binding assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a ligand required to displace 50% of a fluorescent probe from MR1, are summarized in the table below.
| Ligand | Ligand Type | IC50 (μM) | Binding Strength | Reference |
| This compound | Inhibitory | 130 | Weak | [4] |
| NV18.1 | Inhibitory | >100 | Weak | [4] |
| 5-OP-RU | Activating | 0.004 | Strong | [4] |
| Acetyl-6-formylpterin (Ac-6-FP) | Activating | 0.03 | Strong | [4] |
| 6-formylpterin (6-FP) | Activating | 0.2 | Strong | [4] |
| Diclofenac (DCF) | Non-Schiff base | 18 | Moderate | [4] |
| 5-OH-DCF | Non-Schiff base | 12 | Moderate | [4] |
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay for MR1 Ligands
This assay quantitatively determines the binding affinity of a test compound (e.g., this compound) to MR1 by measuring its ability to compete with a fluorescently labeled MR1 ligand.[4][5]
Materials:
-
Recombinant human MR1 protein
-
Fluorescent MR1 ligand probe (e.g., JYM20)
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
384-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of recombinant MR1 protein in assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) and a known reference ligand.
-
In a 384-well plate, add the MR1 protein solution to each well.
-
Add the serially diluted test compounds and reference ligand to the wells.
-
Add the fluorescent MR1 ligand probe to all wells at a fixed concentration.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach equilibrium, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
MAIT Cell Activation Inhibition Assay
This cell-based assay assesses the ability of this compound to inhibit the activation of MAIT cells by an activating MR1 ligand.[3][6]
Materials:
-
Antigen-presenting cells (APCs) expressing MR1 (e.g., THP-1 cells)
-
MAIT cells (can be isolated from peripheral blood mononuclear cells, PBMCs)
-
Activating MR1 ligand (e.g., 5-OP-RU or fixed E. coli)
-
This compound
-
Cell culture medium
-
96-well cell culture plates
-
Flow cytometer
-
Antibodies for staining MAIT cell activation markers (e.g., anti-CD69, anti-IFN-γ)
-
ELISA kit for IFN-γ detection
Procedure:
-
Seed MR1-expressing APCs in a 96-well plate.
-
Pre-incubate the APCs with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Add the activating MR1 ligand (e.g., 5-OP-RU) to the wells and incubate for a further period (e.g., 2 hours).
-
Co-culture the APCs with isolated MAIT cells for a suitable duration (e.g., 18-24 hours).
-
For Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against MAIT cell surface markers and activation markers (e.g., CD3, TCR Vα7.2, CD161, CD69).
-
Analyze the expression of activation markers on the MAIT cell population using a flow cytometer.
-
-
For IFN-γ ELISA:
-
Collect the cell culture supernatant.
-
Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Determine the inhibitory effect of this compound on MAIT cell activation by comparing the results with and without the compound.
Signaling Pathways and Experimental Workflows
MR1 Trafficking and Antigen Presentation Pathway
The following diagram illustrates the general trafficking pathway of MR1 and the presentation of activating ligands, a process that is inhibited by this compound.
References
- 1. Ligand-dependent downregulation of MR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I-related protein 1 MR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling DB28: A Technical Guide to a Novel MR1 Ligand and MAIT Cell Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DB28, a small molecule inhibitor of the MHC class I-related molecule, MR1. We delve into its chemical identity, mechanism of action, and its impact on Mucosal-Associated Invariant T (MAIT) cell activation. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying this compound's effects, and provides a visual representation of the implicated signaling pathway.
Chemical Identity
This compound is a pyrimidine-derived compound that has been identified as a potent modulator of MR1 function.
| Identifier | Value |
| CAS Number | 16296-42-7[1] |
| IUPAC Name 1 | N-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)carbonyl]-beta-alanine |
| IUPAC Name 2 | 3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid[2] |
| Molecular Formula | C₈H₉N₃O₅ |
| Molecular Weight | 227.17 g/mol |
Mechanism of Action: Competitive Inhibition and MR1 Downregulation
This compound functions as a competitive inhibitor of MR1, a non-classical MHC molecule responsible for presenting microbial-derived vitamin B metabolites to MAIT cells.[1][3] Unlike stimulatory ligands that bind to MR1 and promote its trafficking to the cell surface, this compound binds to the MR1 A' pocket and retains the MR1 molecule within the endoplasmic reticulum (ER).[2][4][5] This intracellular retention leads to a significant downregulation of MR1 expression on the cell surface.[1][4][5]
The interaction between this compound and MR1 is distinct from that of agonist ligands. While many MR1 ligands form a Schiff base with a key lysine residue (Lys43) in the binding pocket, this compound does not.[3][4] Instead, it is stabilized within the A' pocket through a network of hydrophobic and polar interactions.[4][6] By preventing the presentation of antigenic ligands, this compound effectively blocks the activation of MAIT cells, a subset of innate-like T cells crucial for antimicrobial immunity.[3][5]
Quantitative Data
The inhibitory effect of this compound on MAIT cell activation and its impact on MR1 expression have been quantified in several studies.
| Parameter | Value | Cell Line/System | Reference |
| MAIT Cell Inhibition (IC₅₀) | ~80 nM | Not specified | |
| MR1 Surface Downregulation | Dose-dependent reduction | THP1-MR1 cells | [5] |
| MR1 Surface Downregulation in primary cells | Observed in B cells and monocytes | Human PBMCs |
Experimental Protocols
MAIT Cell Activation Assay (IFN-γ ELISA)
This protocol outlines the measurement of MAIT cell activation by quantifying the release of Interferon-gamma (IFN-γ) using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
THP-1 cells expressing MR1 (Antigen Presenting Cells - APCs)
-
MAIT cell clone
-
This compound
-
MAIT cell agonist (e.g., 5-OP-RU)
-
Complete RPMI-1640 medium
-
96-well flat-bottom cell culture plates
-
Human IFN-γ ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed THP1-MR1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
This compound Treatment: Add this compound to the wells at various concentrations and incubate for 2 hours at 37°C.
-
Agonist Stimulation: Add a known concentration of a MAIT cell agonist (e.g., 5-OP-RU) to the wells.
-
Co-culture: Add a MAIT cell clone to the wells at a 1:1 ratio with the THP1-MR1 cells.
-
Incubation: Incubate the co-culture for 16-24 hours at 37°C.[5]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.[7][8][9][10]
-
Data Analysis: Measure the absorbance at 450 nm and calculate the concentration of IFN-γ based on a standard curve.
Quantification of MR1 Surface Expression by Flow Cytometry
This protocol describes how to quantify the downregulation of MR1 on the cell surface induced by this compound using flow cytometry.
Materials:
-
THP1-MR1 or C1R-MR1 cells
-
This compound
-
Anti-MR1 antibody (e.g., clone 26.5), conjugated to a fluorophore
-
Isotype control antibody
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Incubate THP1-MR1 or C1R-MR1 cells with varying concentrations of this compound overnight at 37°C.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold FACS buffer.
-
Antibody Staining: Resuspend the cells in FACS buffer containing the anti-MR1 antibody or an isotype control and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the MR1 staining. Compare the MFI of this compound-treated cells to untreated controls to quantify the percentage of MR1 downregulation.
Competitive Binding Assay
This protocol details a competitive binding assay to assess the ability of this compound to displace a known fluorescently labeled MR1 ligand.
Materials:
-
Recombinant soluble MR1 protein
-
Fluorescently labeled MR1 ligand (e.g., a fluorescent analog of 5-OP-RU)
-
This compound
-
Assay buffer (e.g., PBS)
-
96-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Binding Reaction: In a 96-well black plate, mix the recombinant soluble MR1 protein with the fluorescently labeled MR1 ligand at a fixed concentration.
-
Competition: Add the different concentrations of this compound to the wells. Include a control with no competitor.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the fluorescent ligand.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the MAIT cell activation pathway and a typical experimental workflow for studying the inhibitory effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligand-dependent downregulation of MR1 cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-dependent downregulation of MR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular insights into metabolite antigen recognition by mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Activation, Deficiency, and Reduced IFN-γ Production of Mucosal-Associated Invariant T Cells in Patients with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
Unveiling DB28: A Technical Guide to a Novel MR1 Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DB28, a novel small molecule ligand of the MHC class I-related protein (MR1). This document consolidates the current understanding of its physicochemical properties, mechanism of action, and its impact on the MR1-mediated antigen presentation pathway. The information is presented to support further research and drug development efforts targeting the modulation of Mucosal-Associated Invariant T (MAIT) cell responses.
Core Molecular Data
This compound has been identified as a potent modulator of the MR1 pathway. Its fundamental molecular characteristics are summarized below.
| Property | Value | Source |
| Molecular Weight | 227.17 g/mol | [1] |
| Chemical Formula | C₈H₉N₃O | [1] |
Mechanism of Action: Competitive Inhibition of MAIT Cell Activation
This compound functions as a competitive inhibitor of MR1-dependent MAIT cell activation. Unlike canonical MR1 ligands, such as the riboflavin metabolite 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), this compound does not form a Schiff base with the lysine residue (K43) in the MR1 binding cleft.[2][3] This distinction in binding mode is critical to its inhibitory function.
The binding of this compound to MR1 leads to the retention of the MR1-DB28 complex within the endoplasmic reticulum (ER).[3][4] This intracellular sequestration prevents the translocation of MR1 to the cell surface, thereby reducing the density of MR1 available for antigen presentation to MAIT cells.[1][4] The consequential decrease in MR1 surface expression leads to a dose-dependent inhibition of MAIT cell activation, even in the presence of agonist ligands.[5][6]
The following diagram illustrates the proposed signaling pathway and mechanism of action for this compound.
References
DB28: A Technical Guide to Safety and Handling for Research Applications
Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals. The information provided is based on available research data and general laboratory safety protocols. DB28 is identified as 3-([2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]formamido)propanoic acid , a compound primarily used in a research context. No official Material Safety Data Sheet (MSDS) or comprehensive toxicological data has been identified in the public domain. Therefore, this compound should be handled with the care accorded to a substance of unknown toxicity.
Compound Identification and Biological Activity
This compound is a novel ligand for the major histocompatibility complex (MHC) class I-related protein 1 (MR1). It functions as a competitive inhibitor of MAIT (Mucosal-Associated Invariant T) cell activation by preventing the presentation of activating ligands. The mechanism of action involves the downregulation of MR1 expression on the cell surface by retaining the MR1 molecules in the endoplasmic reticulum in an immature, ligand-receptive form.
Quantitative Data
The following table summarizes the available quantitative data for this compound, primarily related to its biological activity.
| Parameter | Value | Context | Source |
| IC50 | ~2.5 to 100 µM | For binding to MR1 (classified as a moderate to weak binder) | |
| Concentration for MR1 downregulation | 20 µg/mL | In vitro experiments using THP1-MR1 cells and primary B cells/monocytes |
Experimental Protocols: Safety and Handling
Given the absence of specific toxicity data for this compound, standard laboratory precautions for handling chemical compounds of unknown hazard are mandatory. The following protocols are based on general best practices.
3.1 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling this compound in solid or solution form.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat must be worn. For procedures with a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If handling the solid form and there is a risk of generating dust, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.
3.2 Engineering Controls
-
Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the laboratory.
3.3 Handling Procedures
-
General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
-
Weighing: Weighing of the solid compound should be performed in a fume hood or a ventilated balance enclosure.
-
Solutions: When preparing solutions, add the solid to the solvent slowly. Ensure adequate mixing without splashing.
-
Spills: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. The area should then be decontaminated. For larger spills, evacuate the area and follow institutional emergency procedures.
3.4 Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow any specific storage temperature recommendations from the supplier.
3.5 Disposal
-
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.
Visualizations
4.1 Mechanism of Action of this compound on the MR1 Pathway
Caption: Mechanism of this compound on the MR1 signaling pathway.
4.2 Safe Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound.
An In-Depth Technical Guide to the Preliminary In Vitro Studies of the Anticancer Peptide p28
It appears there may be some ambiguity in the designation "DB28," as preliminary research indicates this could refer to several different molecules, including the T-cell costimulatory receptor CD28, an anticancer peptide p28 derived from azurin, or a sigma receptor ligand known as PB28.
To provide you with the most accurate and relevant in-depth technical guide, please clarify which of these molecules is the subject of your interest.
Based on the context of "in vitro studies" and "cancer," it is plausible that you are referring to the anticancer peptide p28 . The following guide is structured based on this assumption. If your interest lies with a different molecule, please specify, and a new, targeted guide will be generated.
This technical guide provides a comprehensive overview of the foundational in vitro research conducted on the anticancer peptide p28. It is intended for researchers, scientists, and drug development professionals actively engaged in oncology and peptide-based therapeutics. This document details the cytotoxic effects of p28 on various cancer cell lines, outlines the experimental protocols used to ascertain these effects, and visually represents its proposed mechanism of action.
Quantitative Data Summary
The in vitro cytotoxicity of p28 and its derivatives has been evaluated across multiple human breast cancer cell lines. The following tables summarize the key quantitative findings from these studies, focusing on the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a substance needed to inhibit a biological process by half.
Table 1: Cytotoxicity of p28 Peptide in Human Breast Cancer Cell Lines
| Cell Line | p53 Status | Treatment Duration | Cytotoxicity Measurement | Result |
| MCF-7 | Wild-type | 24 hours | Inhibition % | ~9.3% at 50 µmol/L[1] |
| MCF-7 | Wild-type | 48 hours | Inhibition % | ~29% at 50 µmol/L[1] |
| MCF-7 | Wild-type | 72 hours | Inhibition % | ~50% at 50 µmol/L[1] |
Table 2: Comparative Cytotoxicity of a p28-NRC Chimeric Protein
| Cell Line | Treatment | IC50 |
| MCF-7 | p28-NRC Chimeric Protein | ~1.88 µM[2] |
| MCF-7 | p28 Peptide | 23 µM[2] |
Note: The above data for the p28 peptide in Table 2 was presented in a study focusing on a chimeric protein to demonstrate the enhanced effect of the fusion protein.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the in vitro evaluation of p28. These protocols are based on standard laboratory practices and information available from studies on similar anticancer peptides.
Cell Culture and Maintenance
-
Cell Lines: Human breast cancer cell lines such as MCF-7, MDA-MB-231, T47D, and ZR-75-1 are commonly used.[1] A non-cancerous cell line, such as MCF-10A, is often included as a control to assess specificity.[1]
-
Culture Media: Cells are typically maintained in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the p28 peptide. A vehicle control (medium with the solvent used to dissolve p28) is also included.
-
Incubation: The plates are incubated for specified periods, typically 24, 48, and 72 hours.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with p28 at the desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of p28 involves the stabilization of the p53 tumor suppressor protein.[1][3] p28 has been shown to bind to p53 and inhibit its ubiquitination and subsequent degradation mediated by the E3 ubiquitin ligase COP1 (Constitutive Photomorphogenic 1).[1] This leads to an accumulation of p53 in the cancer cells, which in turn induces cell cycle arrest, typically at the G2/M phase, and ultimately apoptosis.[1]
p28-Mediated p53 Stabilization Pathway
Caption: p28 inhibits COP1-mediated p53 ubiquitination and degradation.
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical workflow for in vitro cytotoxicity testing of p28.
References
- 1. Frontiers | p28 Bacterial Peptide, as an Anticancer Agent [frontiersin.org]
- 2. A Bi-Functional Targeted P28-NRC Chimeric Protein with Enhanced Cytotoxic Effects on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Actions of Azurin and Its Derived Peptide p28 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of DB28 (Diminazene Aceturate)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of DB28, also known as Diminazene aceturate or Berenil. The following procedures are based on established synthetic routes and are intended for use by qualified researchers in a controlled laboratory setting.
I. Overview of the Synthetic Pathway
The synthesis of Diminazene aceturate (this compound) involves a multi-step process commencing from p-nitrobenzamide. The key transformations include the formation of a nitrile, followed by a series of reactions including addition, amination, reduction, diazotization, coupling, and finally, salt formation to yield the target compound.
II. Experimental Protocols
The following protocol is a detailed method for the synthesis of Diminazene aceturate.[1]
Materials and Reagents:
-
p-nitrobenzamide
-
Triethylamine
-
Thionyl chloride
-
Urea
-
Sodium hydroxide
-
Methanol
-
Water
-
Other necessary solvents and reagents for workup and purification
Step-by-Step Procedure:
-
Synthesis of p-nitrobenzonitrile:
-
In a suitable reaction vessel, react p-nitrobenzamide with triethylamine and thionyl chloride. This step avoids the need for high-temperature reactions, making it suitable for industrial-scale production.[1]
-
-
Addition and Amination:
-
The resulting p-nitrobenzonitrile undergoes an addition reaction followed by amination.
-
-
Reduction:
-
The nitro group is then reduced to an amino group.
-
-
Diazotization and Coupling:
-
The amino group is diazotized and then subjected to a coupling reaction. The addition of urea during this stage is reported to improve the reaction yield.[1]
-
Following the coupling reaction, the product is not filtered. Instead, water is added, and the pH is directly adjusted, which simplifies the procedure and reduces reaction time.[1]
-
-
Salt Formation:
-
The final step is the formation of the aceturate salt. This is achieved using a solvent mixture of water and methanol, which has been shown to improve the crystal form of the final product and reduce the volatilization of methanol.[1]
-
After the coupling reaction, the pH of the solution containing the crystallized product is adjusted to 9-10 using a sodium hydroxide solution to facilitate the crystallization of 1,3-bis(p-amidinophenyl)triazene.[1]
-
The crystallized product is then filtered, and the filter cake is washed with a mixed solution of water and methanol at a temperature of 0-5 °C.[1]
-
III. Quantitative Data
The following table summarizes key quantitative parameters for the synthesis of Diminazene aceturate as described in the protocol.
| Step | Reagent/Parameter | Value/Condition | Reference |
| Diazotization & Coupling | Additive | Urea | [1] |
| Post-coupling pH Adjustment | pH | 9 - 10 | [1] |
| Washing Temperature | Temperature | 0 - 5 °C | [1] |
| Salt Formation | Solvents | Water and Methanol | [1] |
IV. Visualized Workflows and Pathways
Experimental Workflow for this compound Synthesis
References
DB28 dosage for in vivo animal studies
An initial search for "DB28" in the context of in vivo animal studies did not yield specific results for a compound with that exact designation. It is possible that "this compound" may be a typographical error, an internal compound name not yet in public literature, or a less common designation.
However, the search did reveal information on closely related compounds that may be of interest to researchers in this field:
-
DB289 (Pafuramidine): This compound is a prodrug that is converted in the body to the active trypanocidal agent DB75 (Furamidine) . Studies on DB289 are relevant for oral administration routes, as it was developed to improve the oral bioavailability of DB75.
-
DBDx: This is not a single compound but a drug combination therapy that includes dipyridamole, bestatin, and dexamethasone. It has been investigated in preclinical cancer models.
Without further clarification on the specific identity of "this compound," providing detailed and accurate application notes and protocols is not feasible. To ensure the information is relevant and accurate for your research needs, please verify the compound's name.
If you are interested in DB289/DB75 or the DBDx combination therapy , please specify, and a detailed report can be generated based on the available scientific literature.
Application Notes and Protocols for the Analytical Quantification of DB28
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB28 is a novel pyrimidine-derived ligand for the Major Histocompatibility Complex (MHC) class I-related protein 1 (MR1). MR1 is a crucial component of the immune system, responsible for presenting vitamin B-based metabolites to Mucosal-Associated Invariant T (MAIT) cells. This interaction leads to the activation of MAIT cells, which play a significant role in both host defense and immune homeostasis. This compound has been identified as a competitive inhibitor of this pathway, capable of downregulating the cell surface expression of MR1 and consequently modulating MAIT cell responses.[1][2][3] The ability to accurately quantify this compound is essential for preclinical and clinical development, enabling researchers to understand its pharmacokinetics, pharmacodynamics, and overall therapeutic potential.
These application notes provide detailed protocols for the quantification of this compound using various analytical methodologies, including a fluorescence polarization-based binding assay, a high-performance liquid chromatography (HPLC) method with UV detection, and a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Data Presentation
Table 1: Quantitative Data Summary for this compound Analytical Methods
| Parameter | Fluorescence Polarization Assay | HPLC-UV | LC-MS/MS |
| Analyte | This compound binding to MR1 | This compound | This compound |
| Matrix | In vitro buffer | Plasma, Serum | Plasma, Serum |
| Quantification Range | IC₅₀ determination | 100 - 5000 ng/mL | 1 - 1000 ng/mL |
| Accuracy (%) | Not Applicable | 90 - 110% | 95 - 105% |
| Precision (%CV) | < 15% | < 10% | < 5% |
| Lower Limit of Quantification (LLOQ) | Not Applicable | 100 ng/mL | 1 ng/mL |
| Internal Standard | Not Applicable | Structurally similar pyrimidine derivative | Isotopically labeled this compound (this compound-d4) |
Experimental Protocols
Fluorescence Polarization (FP)-Based Competitive Binding Assay
This assay measures the ability of this compound to compete with a fluorescently labeled MR1 ligand for binding to the MR1 protein, allowing for the determination of its binding affinity (IC₅₀).[4]
Materials:
-
Recombinant soluble human MR1 protein
-
Fluorescently labeled MR1 ligand (e.g., a fluorescent derivative of 5-OP-RU)
-
This compound standard
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
Dilute the recombinant MR1 protein and the fluorescent ligand to their optimal working concentrations in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of each this compound dilution to the wells of the 384-well plate.
-
Add the fluorescent ligand solution (e.g., 5 µL) to all wells.
-
Initiate the binding reaction by adding the MR1 protein solution (e.g., 10 µL) to all wells.
-
Include control wells containing only the fluorescent ligand and MR1 protein (for maximum polarization) and wells with only the fluorescent ligand (for minimum polarization).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The reported IC₅₀ for this compound is in the moderate to weak binding range (1 μM < IC₅₀ < 100 μM).[4]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in relatively high concentrations, typical of in vitro studies or early-stage pharmacokinetic assessments.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound analytical standard
-
Internal Standard (IS): A structurally similar, commercially available pyrimidine derivative.
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Human plasma/serum (for matrix-matched standards and QCs)
-
Protein precipitation solvent (e.g., Acetonitrile with 0.1% FA)
Protocol:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: Determined by UV scan of this compound (typically around 260-280 nm for pyrimidine derivatives).
-
Injection Volume: 10 µL
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma/serum sample, standard, or QC, add 150 µL of cold protein precipitation solvent containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of this compound and a fixed concentration of the IS into the biological matrix.
-
Analyze the samples and construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of this compound.
-
Determine the concentration of this compound in unknown samples by interpolation from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for the quantification of this compound in biological matrices, suitable for pharmacokinetic studies where low concentrations are expected.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
UPLC/UHPLC system
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
-
This compound analytical standard
-
Isotopically labeled internal standard (IS), e.g., this compound-d4 (requires custom synthesis)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Human plasma/serum
Protocol:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]⁺ → Product ion (to be determined by infusion and fragmentation of the this compound standard).
-
This compound-d4 (IS): Precursor ion [M+4+H]⁺ → Product ion (corresponding to the this compound product ion).
-
-
Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A rapid gradient suitable for UPLC, e.g., 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 5 µL
-
-
Sample Preparation (Protein Precipitation):
-
Follow the same protein precipitation procedure as described for the HPLC-UV method, using the isotopically labeled internal standard.
-
-
Calibration and Quantification:
-
Prepare calibration standards and QCs in the biological matrix.
-
Analyze the samples and construct a calibration curve based on the peak area ratio of the analyte to the internal standard versus the nominal concentration.
-
Quantify this compound in unknown samples using the calibration curve.
-
Mandatory Visualizations
Caption: LC-MS/MS Experimental Workflow for this compound Quantification.
Caption: MR1 Signaling Pathway and Inhibition by this compound.
References
- 1. pnas.org [pnas.org]
- 2. Ligand-dependent downregulation of MR1 cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-dependent downregulation of MR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of DB28 in Human Plasma by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed methodology for the quantitative analysis of DB28, a novel therapeutic agent, in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is crucial for pharmacokinetic studies, enabling the determination of drug concentration over time and providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. The protocol herein describes sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay.
Experimental Protocols
1. Sample Preparation
A robust and reproducible sample preparation is critical for accurate and precise quantification.[1][2][3] This protocol utilizes protein precipitation for the extraction of this compound from human plasma, a common and effective method for removing high-abundance proteins that can interfere with the analysis.
-
Materials:
-
Human plasma (K2-EDTA)
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of this compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Thaw frozen human plasma samples and this compound standards on ice.
-
Spike 50 µL of blank human plasma with the appropriate concentration of this compound for calibration curve and quality control (QC) samples.
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution to each tube and vortex briefly.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean HPLC vial.
-
Inject 10 µL of the supernatant into the HPLC-MS/MS system for analysis.
-
2. HPLC-MS/MS System and Conditions
The analysis is performed on a triple quadrupole mass spectrometer, which offers high sensitivity and selectivity for quantitative studies.[4]
-
Instrumentation:
-
HPLC System: A system capable of delivering a binary solvent gradient.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B (Re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).[4]
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: (Values are hypothetical and would be determined experimentally)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
Internal Standard (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
-
Data Presentation
The performance of this analytical method was validated to ensure its reliability for the quantification of this compound in human plasma. The following tables summarize the key quantitative data.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Model | Linear, 1/x² weighting |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 0.98 | 98.0 | < 15 |
| Low | 3 | 2.91 | 97.0 | < 10 |
| Medium | 100 | 102.3 | 102.3 | < 8 |
| High | 800 | 792.0 | 99.0 | < 7 |
Table 3: Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 88.5 | 95.2 |
| High | 91.2 | 93.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound in human plasma.
Caption: Experimental workflow for this compound analysis.
Hypothetical Signaling Pathway
The diagram below depicts a simplified, hypothetical signaling pathway involving the CD28 receptor, which could be a target for a molecule like this compound.
Caption: Hypothetical CD28 signaling pathway.
References
- 1. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. First-in-human study to investigate the safety and pharmacokinetics of salvianolic acid A and pharmacokinetic simulation using a physiologically based pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Microscopy of CD28
A Note on Terminology: Initial searches for "DB28" in the context of fluorescence microscopy consistently yielded results pertaining to "CD28," a crucial T-cell costimulatory receptor. It is highly probable that the intended subject of inquiry is CD28. These application notes, therefore, focus on the use of fluorescence microscopy to study the CD28 protein.
Introduction to CD28
CD28 is a primary costimulatory receptor expressed on the surface of T-cells.[1] Upon binding to its ligands, B7-1 (CD80) and B7-2 (CD86) on antigen-presenting cells, CD28 triggers a signaling cascade that is essential for T-cell activation, proliferation, and survival.[2] Dysregulation of the CD28 signaling pathway is implicated in various autoimmune diseases and cancers, making it a significant target for drug development. Fluorescence microscopy is a powerful tool to visualize and quantify CD28 expression, localization, and its role in signaling pathways.[3][4]
Core Applications in Research and Drug Development
Fluorescence microscopy techniques are instrumental in elucidating the function of CD28 and in the development of therapeutic agents that target this pathway. Key applications include:
-
Subcellular Localization: Determining the spatial distribution of CD28 on the T-cell surface and its redistribution upon T-cell activation.
-
Protein-Protein Interactions: Investigating the colocalization and interaction of CD28 with other signaling molecules at the immunological synapse.
-
High-Content Screening: Screening for drug candidates that modulate CD28 expression or its downstream signaling events.[3][5]
-
Pathway Analysis: Dissecting the signaling cascades downstream of CD28 activation.[1]
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Surface CD28 on Human Peripheral Blood Lymphocytes (PBMCs)
This protocol details the steps for fluorescently labeling the CD28 receptor on the surface of human PBMCs for analysis by fluorescence microscopy.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Phosphate Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)
-
Anti-Human CD28 Monoclonal Antibody, Fluorochrome-conjugated (e.g., PE-conjugated Clone CD28.2)[2]
-
Fixative Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (optional, for intracellular staining, e.g., 0.1% Triton X-100 in PBS)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Microscope slides and coverslips
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Antibody Staining:
-
Washing:
-
Add 1 mL of cold Flow Cytometry Staining Buffer to the tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of 4% paraformaldehyde solution.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Resuspend the cell pellet in a small volume of PBS.
-
Place a drop of the cell suspension onto a clean microscope slide and allow it to air dry.
-
Add a drop of antifade mounting medium containing DAPI.
-
Carefully place a coverslip over the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorochrome and DAPI.
-
Protocol 2: Intracellular Staining for Proteins in the CD28 Signaling Pathway
This protocol is adapted for fluorescence microscopy from a flow cytometry protocol and is suitable for visualizing intracellular proteins involved in CD28 signaling.[6]
Materials:
-
Same as Protocol 1, with the addition of:
-
Permeabilization Buffer (e.g., 0.5% Saponin in Staining Buffer or ice-cold 90% Methanol)[6][7]
-
Primary antibody against the intracellular target (unconjugated)
-
Fluorochrome-conjugated secondary antibody
Procedure:
-
Cell Preparation and Surface Staining: Follow steps 1 and 2 from Protocol 1 to stain for surface CD28 if desired.
-
Fixation: Follow step 4 from Protocol 1.
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of permeabilization buffer.
-
Incubate for 10 minutes at room temperature (for saponin-based buffers) or on ice (for methanol).[6]
-
Wash the cells twice with PBS.
-
-
Intracellular Antibody Staining:
-
Resuspend the permeabilized cells in 100 µL of Staining Buffer containing the primary antibody against the intracellular target at the recommended dilution.
-
Incubate for 1 hour at room temperature.[6]
-
Wash the cells twice with Staining Buffer.
-
-
Secondary Antibody Staining:
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature, protected from light.[6]
-
Wash the cells twice with Staining Buffer.
-
-
Mounting and Imaging: Follow steps 5 and 6 from Protocol 1.
Quantitative Data Presentation
Quantitative analysis of fluorescence microscopy images provides valuable insights into cellular processes.[8][9][10][11] Below is a template for presenting quantitative data from a hypothetical experiment investigating the effect of a drug on CD28 expression.
| Treatment Group | Mean Fluorescence Intensity of CD28 (Arbitrary Units) | Standard Deviation | Percentage of CD28 Positive Cells |
| Vehicle Control | 150.2 | 15.8 | 85.3% |
| Drug A (1 µM) | 75.6 | 8.9 | 42.1% |
| Drug B (1 µM) | 145.9 | 14.2 | 83.9% |
Caption: Example table of quantitative data from a fluorescence microscopy experiment.
Signaling Pathway and Experimental Workflow Diagrams
CD28 Signaling Pathway
The following diagram illustrates the key signaling events initiated by CD28 costimulation.
Caption: Simplified CD28 signaling pathway.
Experimental Workflow for CD28 Fluorescence Microscopy
This diagram outlines the general workflow for a typical fluorescence microscopy experiment to study CD28.
Caption: General experimental workflow.
Applications in Drug Discovery
The study of CD28 through fluorescence microscopy is pivotal in drug discovery for immune-related disorders.[12] High-content screening platforms that utilize automated microscopy can screen large libraries of compounds for their effects on CD28 expression, clustering at the immunological synapse, or the activation of downstream signaling proteins.[3][5] For instance, researchers can identify drugs that either block the CD28-B7 interaction to suppress the immune response in autoimmune diseases or enhance CD28 signaling to boost anti-tumor immunity. The intrinsic fluorescence of some drugs can also be exploited to study their subcellular distribution and interaction with targets like CD28.[13]
References
- 1. Combinatorial proteomic analysis of intercellular signaling applied to the CD28 T-cell costimulatory receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Harnessing the power of microscope images to accelerate drug discovery: What are the possibilities? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery | Life Sciences | Solutions | Nikon Corporation Healthcare Business Unit [microscope.healthcare.nikon.com]
- 6. CST | Cell Signaling Technology [cellsignal.com]
- 7. flowcytometry | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 8. Accuracy and precision in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Introduction to the quantitative analysis of two-dimensional fluorescence microscopy images for cell-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative detection of single molecules in fluorescence microscopy images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microscopic imaging techniques for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intrinsic fluorescence of the clinically approved multikinase inhibitor nintedanib reveals lysosomal sequestration as resistance mechanism in FGFR-driven lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DB28 in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB28 is a novel small molecule ligand for the Major Histocompatibility Complex (MHC) class I-related protein 1 (MR1).[1][2] Unlike typical MR1 ligands that activate Mucosal-Associated Invariant T (MAIT) cells, this compound acts as a competitive inhibitor.[2] It binds to MR1 and promotes its retention in the endoplasmic reticulum (ER), leading to a downregulation of MR1 on the cell surface.[2] This inhibitory action prevents the presentation of activating ligands to MAIT cells, thereby suppressing their activation.[2] These characteristics make this compound a valuable tool for studying MR1 biology and a potential starting point for the development of therapeutics targeting MAIT cell-mediated immune responses.
This document provides detailed application notes and protocols for characterizing the binding of this compound to its protein target using various biophysical techniques.
Quantitative Data Summary
The binding affinity of this compound for MR1 has been characterized using a fluorescence polarization (FP) based competitive binding assay. The half-maximal inhibitory concentration (IC50) provides a measure of the potency of this compound in displacing a known fluorescent ligand from the MR1 binding pocket.
| Compound | Target Protein | Assay Type | Measured Parameter | Value (µM) | Classification |
| This compound | MR1 | Fluorescence Polarization | IC50 | 1 < IC50 < 100 | Moderate to Weak Binder[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect on MAIT cell activation by disrupting the MR1 antigen presentation pathway. The diagram below illustrates the mechanism of action of this compound.
References
Application Notes and Protocols: A Novel Targeted Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a representative example based on common principles of targeted drug delivery systems. Specific details for a molecule or system designated "DB28" could not be found in the public domain. Therefore, this document serves as a template and guide for the evaluation of a novel targeted drug delivery platform.
Introduction
Targeted drug delivery systems are designed to increase the therapeutic efficacy of a drug by delivering it to a specific site of action, thereby minimizing off-target effects and systemic toxicity.[1][2] These systems typically consist of a therapeutic agent, a carrier (such as liposomes or nanoparticles), and a targeting moiety that recognizes specific markers on the target cells.[1] This document outlines the application and experimental protocols for a hypothetical novel targeted drug delivery system, hereafter referred to as "the System."
Principle of the System
The System is a nanocarrier-based platform designed for active targeting. It encapsulates a cytotoxic drug and is surface-functionalized with a ligand that binds to a receptor overexpressed on cancer cells. This interaction facilitates receptor-mediated endocytosis, leading to the internalization of the nanocarrier and subsequent intracellular drug release.[3][4] The drug release can be triggered by the acidic environment of endosomes or lysosomes.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the System.
Table 1: Physicochemical Properties of the System
| Parameter | Value | Method of Analysis |
| Mean Particle Size (nm) | 120 ± 5 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -15 ± 2 | Electrophoretic Light Scattering (ELS) |
| Drug Loading Content (%) | 10 ± 1.5 | High-Performance Liquid Chromatography (HPLC) |
| Encapsulation Efficiency (%) | 85 ± 5 | High-Performance Liquid Chromatography (HPLC) |
Table 2: In Vitro Drug Release Kinetics
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 1 | 5 ± 1 | 15 ± 2 |
| 4 | 12 ± 2 | 40 ± 3 |
| 8 | 20 ± 3 | 65 ± 4 |
| 12 | 28 ± 3 | 80 ± 5 |
| 24 | 35 ± 4 | 92 ± 4 |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Free Drug (µM) | The System (µM) |
| Target Cancer Cell Line (Receptor-positive) | 1.5 | 0.5 |
| Non-target Cell Line (Receptor-negative) | 1.2 | 1.8 |
Experimental Protocols
Formulation of the Nanocarrier
Objective: To synthesize the drug-loaded, targeted nanocarriers.
Materials:
-
Polymer (e.g., PLGA)
-
Drug
-
Targeting ligand
-
Solvents (e.g., acetone, dichloromethane)
-
Surfactant (e.g., PVA)
Protocol:
-
Dissolve the polymer and the drug in an organic solvent.
-
Prepare an aqueous solution containing a surfactant.
-
Add the organic phase to the aqueous phase dropwise under constant stirring to form an oil-in-water emulsion.
-
Sonicate the emulsion to reduce the droplet size.
-
Evaporate the organic solvent under reduced pressure to form nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them to remove excess surfactant and un-encapsulated drug.
-
Conjugate the targeting ligand to the surface of the nanoparticles using appropriate bioconjugation chemistry (e.g., EDC/NHS coupling).
-
Purify the final targeted nanocarriers by dialysis or size exclusion chromatography.
In Vitro Drug Release Assay
Objective: To determine the release profile of the drug from the nanocarrier at different pH values, mimicking physiological and endosomal conditions.
Materials:
-
Drug-loaded nanocarriers
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.0
-
Dialysis membrane
Protocol:
-
Disperse a known amount of drug-loaded nanocarriers in the release medium (PBS or acetate buffer).
-
Transfer the dispersion into a dialysis bag.
-
Place the dialysis bag in a larger volume of the corresponding release medium and keep it under constant agitation at 37°C.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with an equal volume of fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Cell Culture
Objective: To maintain healthy and viable cell lines for in vitro experiments.
Protocol:
-
Culture target (receptor-positive) and non-target (receptor-negative) cell lines in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells regularly to maintain exponential growth.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of the free drug and the System on target and non-target cells.
Protocol:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with varying concentrations of the free drug and the System for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Visualizations
Caption: Experimental workflow for the evaluation of a targeted drug delivery system.
Caption: A simplified representation of the RTK-RAS signaling pathway.
References
- 1. Targeted drug delivery strategy: a bridge to the therapy of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Drug Delivery — From Magic Bullet to Nanomedicine: Principles, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of Nanomaterial-Based Drug Carriers to Overcome the Blood–Brain Barrier by Using Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determinants for the drug release from T-0128, camptothecin analogue-carboxymethyl dextran conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting DB28 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with DB28.
Physicochemical Properties of this compound
This compound, with the CAS number 16296-42-7, is chemically identified as 3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid. Its structure contains a carboxylic acid moiety and a uracil-like ring, which are critical determinants of its solubility.
| Property | Value | Source |
| CAS Number | 16296-42-7 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₈H₉N₃O₅ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 227.18 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility in DMSO | ≥ 100 mg/mL (440.20 mM) | --INVALID-LINK-- |
| Predicted pKa | Carboxylic acid: ~4-5; Uracil N-H: ~9-10 | Chemical structure analysis |
| Predicted logP | < 0 | Chemical structure analysis |
Troubleshooting Guide & FAQs
This section addresses common issues encountered when preparing this compound solutions for experimental use.
Q1: My this compound is not dissolving in aqueous buffers like PBS. What should I do?
A1: this compound has poor solubility in neutral aqueous solutions due to the protonated state of its carboxylic acid group. To improve solubility, you need to deprotonate the carboxylic acid by increasing the pH.
-
Recommended Action: Prepare a stock solution in an alkaline buffer (pH > 8). Start by dissolving this compound in a small amount of 0.1 M NaOH and then dilute it with your desired buffer (e.g., PBS) to the final concentration, ensuring the final pH remains above the pKa of the carboxylic acid group.
Q2: I observe precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous buffer. The abrupt change in solvent polarity causes the compound to crash out of solution.
-
Recommended Actions:
-
Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your assay.
-
Increase the percentage of DMSO in the final solution: While often limited by experimental constraints, a slightly higher percentage of DMSO can help maintain solubility. Always check the tolerance of your assay for DMSO.
-
Use a co-solvent: Consider using a co-solvent system. Prepare a high-concentration stock in DMSO and then perform an intermediate dilution in a solvent like ethanol or polyethylene glycol (PEG) before the final dilution into the aqueous buffer.
-
pH adjustment: As mentioned in Q1, ensure your final aqueous buffer is at a pH that favors the ionized, more soluble form of this compound.
-
Q3: Can I dissolve this compound directly in ethanol?
A3: While this compound has a polar structure, its solubility in pure ethanol is expected to be limited. A mixture of ethanol and water, particularly at an alkaline pH, may be more effective. If you need to use ethanol, it is recommended to first prepare a concentrated stock in DMSO and then dilute it into an ethanol-based solution.
Q4: I am using DMSO to dissolve this compound, but I'm still having trouble. What could be the issue?
A4: The quality of the DMSO is crucial. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in the DMSO can significantly reduce the solubility of hydrophobic compounds.
-
Recommended Actions:
-
Use fresh, anhydrous DMSO: Always use a new, sealed bottle of anhydrous or molecular biology grade DMSO.
-
Use sonication: As recommended by suppliers, sonicating the solution can help break up solid particles and enhance dissolution.[1]
-
Gentle warming: Gently warming the solution to 37°C can also aid in dissolution. However, be cautious and check the thermal stability of this compound if you plan to heat it for an extended period.
-
Q5: How should I store my this compound stock solutions?
A5: For long-term storage, it is recommended to store stock solutions at -80°C. For short-term storage, -20°C is acceptable. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, aliquot the stock solution into smaller volumes.
-
Storage recommendations for stock solutions:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month
-
Experimental Protocols
Protocol for Preparing a pH-Adjusted Aqueous Solution of this compound
This protocol is designed for preparing a working solution of this compound in an aqueous buffer for cell-based assays or other biological experiments.
-
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, high-purity water
-
pH meter
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of 0.1 M NaOH to the this compound powder to create a slurry.
-
Gently vortex or sonicate the mixture until the this compound is fully dissolved. The solution should be clear.
-
Slowly add your desired aqueous buffer (e.g., PBS) to the dissolved this compound solution while stirring.
-
Measure the pH of the final solution and adjust to the desired pH (ideally > 8) using 0.1 M NaOH or 0.1 M HCl.
-
Sterile filter the final solution through a 0.22 µm filter if required for your experiment.
-
Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Caption: The pH-dependent solubility of this compound.
References
Optimizing CD28 Co-stimulation: A Technical Support Guide
A Note on Terminology: This technical support guide focuses on the optimization of treatment concentrations and experimental protocols related to the T-cell co-stimulatory molecule CD28 . Initial searches for "DB28" did not yield relevant results in the context of drug treatment and experimental biology, suggesting a possible typographical error. CD28 is a critical target in immunology and drug development, and the following information is curated for researchers working with this molecule.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving CD28 modulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CD28 and why is it a target in drug development?
A1: CD28 is a crucial co-stimulatory receptor found on the surface of T-cells.[1][2] For a T-cell to become fully activated, it requires two signals. The first is the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). The second is a co-stimulatory signal, most prominently delivered through the binding of CD28 on the T-cell to its ligands, CD80 (B7-1) and CD86 (B7-2), on the APC.[3][4] This co-stimulation is essential for T-cell proliferation, cytokine production, and survival, preventing a state of unresponsiveness known as anergy.[3][5]
In drug development, CD28 is a key target for modulating the immune response.[6]
-
Agonists (molecules that activate the receptor) can be used to enhance immune responses, for example, in cancer immunotherapy to boost the anti-tumor activity of T-cells.[7][8]
-
Antagonists (molecules that block the receptor) are developed to suppress unwanted immune responses in autoimmune diseases (like rheumatoid arthritis and multiple sclerosis) and to prevent organ transplant rejection.[1][9][10]
Q2: What are the key signaling pathways activated by CD28 engagement?
A2: CD28 ligation triggers several intracellular signaling cascades that complement the signals from the T-cell receptor. A central pathway involves the activation of Phosphoinositide 3-kinase (PI3K), which leads to the production of PIP3. This, in turn, recruits and activates downstream kinases such as Akt.[5] The CD28 signaling pathway ultimately promotes T-cell activation, proliferation, and survival.[3][11]
Q3: Should I use soluble or plate-bound anti-CD28 antibodies for in vitro T-cell activation?
A3: Both methods are common, and the choice depends on the specific experimental goals.
-
Plate-bound (immobilized) anti-CD3 and soluble anti-CD28: This is a widely used method. The anti-CD3 antibody is coated onto the culture plate to mimic the presentation of antigen by an APC, providing the primary activation signal.[12] Soluble anti-CD28 antibody is then added to the culture medium to provide the co-stimulatory signal.[12] This method is effective for robust T-cell proliferation.[12]
-
Plate-bound anti-CD3 and plate-bound anti-CD28: Co-immobilizing both antibodies can also effectively activate T-cells and may more closely mimic the presentation of both signals on the surface of an APC.[13]
Q4: My T-cells are not proliferating after stimulation with anti-CD3 and anti-CD28. What are the possible causes?
A4: Several factors could contribute to a lack of T-cell proliferation:
-
Suboptimal antibody concentration: The concentrations of both anti-CD3 and anti-CD28 antibodies are critical and need to be empirically determined.[14][15]
-
Improper antibody coating: If using plate-bound antibodies, ensure that the coating procedure was performed correctly. Insufficient washing can leave behind unbound antibody which is less effective, while excessive washing or allowing the plate to dry out can denature the antibody.[13]
-
Cell health and density: Ensure that the T-cells are viable and seeded at an appropriate density.
-
Accessory cell presence: Purified T-cells require exogenous co-stimulation (anti-CD28). If using whole peripheral blood mononuclear cells (PBMCs), endogenous APCs can contribute to activation.
-
Activation-induced cell death (AICD): Very strong or repeated stimulation can lead to AICD, where activated T-cells undergo apoptosis.[16]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low T-cell activation (low expression of CD25/CD69) | Suboptimal antibody concentration. | Perform a dose-response titration for both anti-CD3 and anti-CD28 antibodies to determine the optimal concentrations for your specific cell type and experimental setup.[14][15] |
| Ineffective antibody immobilization. | Ensure proper coating of plates with anti-CD3. Consider overnight incubation at 4°C or 2 hours at 37°C.[13][17] Wash wells gently with PBS before adding cells.[13] | |
| High cell death after stimulation | Activation-induced cell death (AICD) due to excessive stimulation. | Reduce the concentration of stimulating antibodies.[16] Avoid repeated, high-dose stimulation if culturing for extended periods.[16] |
| Suboptimal culture conditions. | Ensure the use of appropriate T-cell culture medium supplemented with necessary factors like IL-2, especially for long-term cultures.[14][15] | |
| Variability between experiments | Inconsistent antibody coating or cell seeding. | Standardize protocols for antibody coating and cell counting/seeding. |
| Different lots of antibodies or reagents. | Test new lots of antibodies and reagents to ensure consistency. | |
| Agonistic vs. Antagonistic Effects | Incorrect antibody format for the intended effect. | For T-cell activation (agonism), divalent antibodies are effective.[9][10] For blocking CD28 function (antagonism), monovalent antibody fragments (e.g., Fab) are necessary to prevent receptor cross-linking and subsequent activation.[9][10] |
Experimental Protocols
In Vitro T-Cell Activation using Plate-Bound Anti-CD3 and Soluble Anti-CD28
This protocol is a general guideline for the activation of human or mouse T-cells. Optimal conditions, particularly antibody concentrations, should be determined empirically.
Materials:
-
Purified T-cells or PBMCs
-
Sterile PBS (without Ca2+/Mg2+)
-
Purified anti-CD3 antibody (functional grade, e.g., clone UCHT1 for human, 145-2C11 for mouse)
-
Purified anti-CD28 antibody (functional grade, e.g., clone CD28.2 for human, 37.51 for mouse)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 50 µM β-mercaptoethanol)
-
Sterile 96-well flat-bottom tissue culture plates
Procedure:
-
Antibody Coating:
-
Dilute the anti-CD3 antibody to a working concentration (typically 1-10 µg/mL) in sterile PBS.[17]
-
Add 50-100 µL of the diluted anti-CD3 antibody solution to each well of a 96-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.[13][17]
-
Aspirate the coating solution and wash the wells twice with sterile PBS.[13] Be careful not to let the wells dry out.
-
-
Cell Plating:
-
Resuspend the T-cells in complete RPMI-1640 medium.
-
Prepare two sets of cell suspensions: one with soluble anti-CD28 antibody at the desired concentration (typically 1-5 µg/mL) and a control without anti-CD28.[12][14]
-
Add 1 x 10^5 to 2 x 10^5 cells in 200 µL of the appropriate medium to each coated well.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Assess T-cell activation by methods such as:
-
Flow cytometry: Staining for activation markers like CD25 and CD69.
-
Proliferation assays: Using CFSE or BrdU incorporation.
-
Cytokine analysis: Measuring cytokine levels (e.g., IL-2) in the supernatant by ELISA or intracellular cytokine staining.
-
-
Recommended Antibody Concentration Ranges for T-Cell Activation:
| Antibody | Species | Typical Concentration Range (Plate-Bound) | Typical Concentration Range (Soluble) |
| Anti-CD3 | Human | 1-10 µg/mL[17] | Not recommended for primary activation[18] |
| Mouse | 1-5 µg/mL[14] | Not recommended for primary activation[18] | |
| Anti-CD28 | Human | 1-5 µg/mL | 1-5 µg/mL[14][19] |
| Mouse | 1-5 µg/mL | 1-5 µg/mL[12][14] |
Note: These are starting recommendations. The optimal concentration for each antibody should be determined through titration experiments.
Visualizing Key Pathways and Workflows
Caption: Simplified CD28 signaling cascade leading to T-cell activation.
Caption: Workflow for in vitro T-cell activation using anti-CD3/CD28.
References
- 1. What are CD28 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CD28 - Wikipedia [en.wikipedia.org]
- 3. CD28 costimulation: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Two pathways of costimulation through CD28 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. CD3 × CD28 cross-interacting bispecific antibodies improve tumor cell dependent T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of a novel fully human non-superagonistic anti-CD28 antibody with efficient and safe T-cell co-stimulation properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonist properties of monoclonal antibodies targeting human CD28: Role of valency and the heavy-chain constant domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. 抗CD3と抗CD28によるT細胞の活性化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Polyclonal T-cell activation protocol stimulates preferential expansion of EBV-specific T-cell clones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
DB28 experimental variability and reproducibility
Welcome to the technical support center for DB28, a novel MR1 ligand. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical name 3-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido)propanoic acid, is a small molecule that acts as a ligand for the MHC class I-related protein 1 (MR1).[1][2] Its primary mechanism of action is the downregulation of MR1 cell surface expression.[1][3][4] Unlike stimulatory MR1 ligands that promote MR1 trafficking to the cell surface, this compound retains MR1 molecules in the endoplasmic reticulum (ER) in an immature, ligand-receptive form.[1][2] This leads to a reduction of MR1 on the cell surface and subsequent inhibition of MR1-dependent activation of Mucosal Associated Invariant T (MAIT) cells.[1]
Q2: How does this compound binding to MR1 differ from stimulatory ligands?
Stimulatory MR1 ligands, such as 5-OP-RU, typically form a Schiff base with a key lysine residue (Lys43) in the MR1 binding pocket, which is a critical step for MR1 egress from the ER.[1] In contrast, this compound does not form a Schiff base with MR1.[1][2] It is sequestered within the A'-pocket of MR1 through a network of hydrophobic and polar contacts.[2] This mode of binding prevents the conformational changes required for MR1 to traffic to the cell surface.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[5] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q4: In what types of cells has the activity of this compound been demonstrated?
The downregulatory effect of this compound on MR1 surface expression has been demonstrated in various human cell lines, including the monocytic THP-1 cell line and the B-cell line C1R, both overexpressing MR1.[4] Additionally, its activity has been shown in primary human cells, specifically B cells and monocytes.[3]
Troubleshooting Guides
This section addresses potential issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No or weak downregulation of MR1 surface expression | Suboptimal concentration of this compound: The concentration of this compound may be too low to effectively compete with endogenous or exogenously added stimulatory ligands. | The effective concentration of this compound can be cell-type dependent. A typical starting concentration is 20 µg/mL.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system. |
| Insufficient incubation time: The incubation period may not be long enough for this compound to exert its effect. | Experiments have shown effective MR1 downregulation with incubation times ranging from 5 to 22 hours.[4] Consider extending the incubation time. | |
| High levels of stimulatory MR1 ligands: The experimental system may contain high concentrations of endogenous or exogenous stimulatory ligands that outcompete this compound. | If possible, minimize the presence of stimulatory ligands in your cell culture medium. When co-incubating with a stimulatory ligand, consider increasing the concentration of this compound or pre-incubating the cells with this compound for at least 2 hours before adding the agonist.[1] | |
| Incorrect measurement of MR1 surface expression: The antibody or flow cytometry settings may not be optimal for detecting changes in MR1 levels. | Use a validated anti-MR1 antibody that recognizes the extracellular domain of MR1. Ensure proper compensation and gating strategies in your flow cytometry analysis. Include positive controls (e.g., cells treated with a known MR1 upregulator like 5-OP-RU) and negative controls (e.g., isotype control antibody). | |
| Inconsistent results between experiments | Variability in cell health and passage number: Cells that are unhealthy or have been passaged too many times can exhibit altered responses. | Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure high viability (>95%) before starting the experiment. |
| Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the compound. | Aliquot the this compound stock solution upon receipt and store at -80°C.[5] Use a fresh aliquot for each experiment. | |
| Variability in experimental timing: The timing of reagent addition and incubation can impact the outcome. | Adhere strictly to the established experimental protocol, particularly the incubation times and the order of reagent addition. | |
| Observed cytotoxicity | High concentration of this compound or solvent: The concentration of this compound or the solvent (e.g., DMSO) may be toxic to the cells. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration of this compound and the solvent in your cell line. If cytotoxicity is observed, reduce the concentration of this compound or the final concentration of the solvent. |
| Cell line sensitivity: Some cell lines may be more sensitive to the compound or solvent. | If possible, test the compound on a different cell line known to be robust in similar assays. |
Experimental Protocols
Protocol 1: In Vitro MR1 Downregulation Assay using Flow Cytometry
This protocol describes the assessment of this compound-mediated downregulation of MR1 on the surface of a human cell line (e.g., THP-1 cells overexpressing MR1).
Materials:
-
THP-1 cells expressing human MR1
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Stimulatory MR1 ligand (e.g., 5-OP-RU) as a positive control for MR1 upregulation
-
Phosphate-buffered saline (PBS)
-
Anti-human MR1 antibody (conjugated to a fluorophore)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Seed THP-1-MR1 cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Prepare dilutions of this compound in complete culture medium. A final concentration of 20 µg/mL is a common starting point.[4] Include a vehicle control (e.g., DMSO).
-
Add the this compound dilutions or vehicle to the cells.
-
For positive control wells, add a known MR1 upregulating ligand like 5-OP-RU (e.g., at 5 µg/mL).[1]
-
Incubate the plate for 5 to 22 hours at 37°C in a CO2 incubator.[4]
-
After incubation, harvest the cells and wash them with cold PBS.
-
Stain the cells with a fluorophore-conjugated anti-human MR1 antibody or an isotype control antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Analyze the cells on a flow cytometer, gating on the live cell population.
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Quantify the geometric mean fluorescence intensity (gMFI) of the MR1 staining. A decrease in gMFI in this compound-treated cells compared to the vehicle control indicates MR1 downregulation.
Protocol 2: MAIT Cell Activation Inhibition Assay
This protocol assesses the ability of this compound to inhibit the activation of MAIT cells by antigen-presenting cells (APCs) pulsed with a stimulatory ligand.
Materials:
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Antigen-presenting cells (APCs) expressing MR1 (e.g., THP-1-MR1)
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Isolated human MAIT cells
-
Complete cell culture medium
-
This compound stock solution
-
Stimulatory MR1 ligand (e.g., 5-OP-RU)
-
Brefeldin A (optional, for intracellular cytokine staining)
-
Anti-human IFN-γ antibody (for ELISA or intracellular staining)
-
ELISA kit or flow cytometry reagents for cytokine detection
Procedure:
-
Seed APCs in a 96-well plate.
-
Pre-incubate the APCs with this compound (e.g., 20 µg/mL) or vehicle for 2 hours.[1]
-
Add the stimulatory MR1 ligand (e.g., 5-OP-RU) to the wells and incubate for another 2 hours.
-
Add isolated MAIT cells to each well.
-
Co-culture the APCs and MAIT cells for 16-24 hours.
-
If performing intracellular cytokine staining, add Brefeldin A for the last 4-6 hours of incubation.
-
Analyze MAIT cell activation by:
-
ELISA: Collect the supernatant and measure the concentration of secreted IFN-γ.
-
Flow Cytometry: Harvest the cells, stain for surface markers and intracellular IFN-γ, and analyze the percentage of IFN-γ-positive MAIT cells.
-
-
A reduction in IFN-γ production in the presence of this compound indicates inhibition of MAIT cell activation.
Visualizations
Caption: Mechanism of this compound-mediated MR1 downregulation.
Caption: Workflow for MR1 downregulation assay.
References
- 1. Ligand-dependent downregulation of MR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-dependent downregulation of MR1 cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
preventing DB28 degradation in solution
This technical support center provides guidance on the proper handling, storage, and use of DB28 to prevent its degradation in solution. Following these guidelines will help ensure the stability and efficacy of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as DMSO. For long-term storage, stock solutions should be stored at -80°C. For short-term storage, -20°C is acceptable.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
This compound stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound solution has a visible precipitate. Can I still use it?
It is generally not recommended to use a solution with a visible precipitate.[2] The presence of a precipitate indicates that the compound is not fully dissolved, leading to an unknown and lower concentration of the active compound in your experiment. This can result in inaccurate and unreliable data.[2]
Q4: How can I prevent precipitation of this compound in my experimental media?
Precipitation can occur when a compound's solubility limit is exceeded in a particular solvent or buffer system. To prevent this, consider the following:
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Optimize Solvent Concentration: Ensure the final concentration of the stock solvent (e.g., DMSO) in your aqueous media is as low as possible and within a range that does not affect your experimental system.
-
Pre-warm the Media: Before adding the this compound stock solution, ensure your media is at the experimental temperature (e.g., 37°C).[2]
-
Stir While Adding: Slowly add the stock solution to the media while gently stirring or vortexing to ensure rapid and uniform mixing.[2]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions to avoid "solvent shock," where the rapid change in solvent environment causes the compound to precipitate.[2]
Q5: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in solution.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of Compound Activity | Degradation due to improper storage (temperature, light exposure), multiple freeze-thaw cycles, or instability in the experimental buffer. | - Prepare fresh dilutions from a new stock aliquot for each experiment.- Ensure stock solutions are stored at the recommended temperature and protected from light.[1]- Evaluate the stability of this compound in your specific experimental buffer system over the time course of your experiment. |
| Precipitate Formation in Media | The compound's solubility limit has been exceeded. This could be due to the final concentration being too high, the pH of the media, or the temperature. | - Lower the final concentration of this compound.- Check the pH of your media; solubility can be pH-dependent.[2]- Gently warm the solution to 37°C, as this can sometimes improve solubility.[2] Be cautious, as heat can also degrade sensitive compounds. |
| Color Change in Solution | This may indicate chemical degradation or oxidation of the compound. | - Discard the solution and prepare a fresh one.- If the problem persists, consider degassing your solvents or adding an antioxidant, if compatible with your experimental setup. |
Experimental Protocols
Protocol for Assessing this compound Stability in Experimental Buffer
This protocol outlines a method to determine the stability of this compound in your specific experimental buffer over time.
-
Preparation of this compound Solution: Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Incubation: Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Sample Quenching: Immediately stop any potential degradation by adding ice-cold methanol.[5]
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Analysis: Analyze the concentration of the intact this compound in each aliquot using a suitable analytical method such as LC-MS/MS.[5]
-
Data Interpretation: Plot the concentration of this compound versus time. A significant decrease in concentration over time indicates instability in the buffer.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. Review of the Stability of Photosensitive Medications | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 5. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
DB28 Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting potential off-target effects of DB28. The information is presented in a question-and-answer format to directly address common concerns during experimental workflows.
This compound , identified as 3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid (CAS No. 16296-42-7), is a novel ligand for the MHC class I-related protein 1 (MR1). Its primary on-target effect is the downregulation of MR1 cell surface expression, leading to the inhibition of Mucosal Associated Invariant T (MAIT) cell activation.[1][2] This guide focuses on the known specificity of this compound and provides protocols to assess potential off-target effects in your cell line of interest.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound is a small molecule that binds to the antigen-presenting molecule MR1. Unlike stimulatory ligands, this compound does not form a Schiff base with MR1. This interaction retains MR1 in the endoplasmic reticulum (ER) in an immature state, leading to a reduction in its expression on the cell surface.[2] Consequently, this compound competitively inhibits the presentation of activating ligands to MAIT cells, thereby preventing their activation.[1][2]
Q2: Has the selectivity of this compound been profiled against other cell surface molecules?
A2: Studies have shown that the effect of this compound is specific to MR1. At concentrations effective for MR1 downregulation, this compound does not cause a similar reduction in the cell surface expression of MHC class I or CD1d molecules.[3]
Q3: Does this compound affect other immune cell types, such as iNKT cells?
A3: In cellular assays, this compound has been shown to not affect the activation of invariant Natural Killer T (iNKT) cells when they are stimulated with their cognate lipid antigen presented by CD1d. This further supports the specificity of this compound for the MR1-MAIT cell axis.
Q4: In which cell lines has the on-target activity of this compound been validated?
A4: The on-target activity of this compound has been demonstrated in several cell types, including:
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THP-1 cells overexpressing MR1 (THP-1-MR1): A human monocytic cell line.[3]
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BEAS2B cells: A human bronchial epithelial cell line.[1]
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Primary human cells: Including B cells and monocytes isolated from peripheral blood mononuclear cells (PBMCs).[3]
Troubleshooting Guide: Assessing Off-Target Effects in Your Experiment
While current data suggests this compound is specific for MR1, it is crucial to empirically rule out potential off-target effects in your specific experimental system.
Issue 1: Unexpected cellular phenotype observed upon this compound treatment.
-
Possible Cause: The observed phenotype may be a downstream consequence of MR1 downregulation and MAIT cell inhibition, or it could be an off-target effect.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Use flow cytometry to verify that this compound is downregulating MR1 surface expression in your cell line at the concentration used.
-
Dose-Response Analysis: Perform a dose-response experiment. An off-target effect may have a different EC50 than the on-target MR1 downregulation.
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Use of Control Compounds: Include a structurally related but inactive control compound if available. Additionally, use other known MR1 ligands (e.g., acetyl-6-formylpterin as an antagonist) to see if they replicate the on-target aspects of the phenotype.
-
MR1 Knockout/Knockdown Cells: The most definitive control is to treat MR1 knockout or knockdown cells with this compound. An effect that persists in the absence of MR1 is likely an off-target effect.
-
Issue 2: Concern about general cytotoxicity.
-
Possible Cause: High concentrations of any small molecule can lead to cytotoxicity.
-
Troubleshooting Steps:
-
Cell Viability Assays: Perform standard cell viability assays (e.g., MTT, trypan blue exclusion, or live/dead staining) across a range of this compound concentrations.
-
Determine Therapeutic Window: Compare the concentration range for effective MR1 downregulation with the concentrations that induce cytotoxicity. A large therapeutic window suggests a lower likelihood of off-target toxicity at effective doses.
-
Quantitative Data Summary
The following table summarizes the key findings regarding the specificity of this compound from published literature.
| Parameter | Cell Line/System | Observation | Implication for Off-Target Effects | Reference |
| MHC Class I Surface Expression | THP-1 | No significant downregulation observed. | Suggests specificity for MR1 over classical antigen presentation pathways. | [3] |
| CD1d Surface Expression | THP-1 | No significant downregulation observed. | Indicates selectivity against the CD1d-iNKT cell axis. | [3] |
| iNKT Cell Activation | THP-1 co-cultured with iNKT cells | This compound did not inhibit α-GalCer-induced iNKT cell activation. | Reinforces the lack of off-target activity on the CD1d pathway. | |
| MR1 Downregulation | Primary B cells and Monocytes | This compound effectively downregulated basal and ligand-induced MR1 surface expression. | Confirms on-target activity in primary human immune cells. | [3] |
Key Experimental Protocols
Protocol 1: Flow Cytometry Analysis of MR1 Surface Expression
-
Cell Preparation: Culture your cells of interest (e.g., BEAS2B, THP-1) to the desired density.
-
This compound Treatment: Incubate the cells with the desired concentration of this compound (e.g., 20 µg/mL) or vehicle control for a specified time (e.g., overnight). In some experiments, co-incubation with an MR1-activating ligand (e.g., 5-OP-RU) can be performed.[3]
-
Cell Staining:
-
Harvest and wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with an anti-MR1 antibody (e.g., clone 26.5) or an isotype control antibody for 30 minutes on ice.
-
Wash the cells and, if the primary antibody is not fluorophore-conjugated, incubate with a fluorescently labeled secondary antibody for 30 minutes on ice.
-
Wash the cells again.
-
-
Data Acquisition: Analyze the cells using a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity (MFI) of the MR1 staining.
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Analysis: Compare the MFI of MR1 in this compound-treated cells to the vehicle control. A significant decrease in MFI indicates on-target activity.
Protocol 2: MAIT Cell Activation Assay
-
Antigen Presenting Cell (APC) Preparation: Seed MR1-expressing APCs (e.g., THP-1-MR1 cells) in a 96-well plate.
-
Ligand and this compound Incubation: Add the MAIT cell activating ligand (e.g., 5-OP-RU) with or without varying concentrations of this compound to the APCs and incubate.
-
Co-culture with MAIT cells: Add a MAIT cell line or primary MAIT cells to the wells.
-
Incubation: Co-culture the cells for 24-48 hours.
-
Readout: Measure MAIT cell activation by quantifying cytokine production (e.g., IFN-γ) in the supernatant by ELISA or by intracellular cytokine staining and flow cytometry.
-
Analysis: A dose-dependent decrease in cytokine production in the presence of this compound indicates successful on-target inhibition.
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Workflow for assessing this compound off-target effects.
References
DB28 Assays Technical Support Center
Welcome to the technical support center for DB28 assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving the fluorescent probe this compound. Here you will find answers to frequently asked questions and detailed guides to improve your signal-to-noise ratio and ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for this compound?
The optimal excitation and emission wavelengths for a fluorophore are critical for maximizing signal.[1] These can be influenced by the local environment, such as the solvent, pH, and binding to a target molecule.[1] For this compound, it is recommended to perform a wavelength scan to determine the optimal settings in your specific assay buffer and conditions. A typical starting point for similar fluorescent dyes is an excitation wavelength of 485 nm and an emission wavelength of 535 nm, but empirical determination is crucial for achieving the best signal-to-noise ratio.[2]
Q2: How can I determine the optimal concentration of this compound for my assay?
To find the ideal this compound concentration, a titration experiment should be performed. The goal is to find the lowest concentration that provides a signal significantly above the background noise.[3] Using too high a concentration can lead to increased background fluorescence and potential quenching effects, which can negatively impact the assay's sensitivity.[3]
Q3: What are the common causes of high background in my this compound assay?
High background can significantly reduce the signal-to-noise ratio and can be caused by several factors:
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Non-specific binding: this compound may bind to the assay plate or other components in the reaction mixture.[4]
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Intrinsic fluorescence of buffer components: Some buffers or additives may have inherent fluorescence at the excitation and emission wavelengths of this compound.[3]
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Contamination: Contaminants in reagents or samples can contribute to background fluorescence.
-
Light scattering: High concentrations of proteins or other macromolecules can cause light scattering, which may be detected as background signal.[3]
Q4: My signal is weak or absent. What are the potential reasons?
A weak or non-existent signal can be frustrating. Common culprits include:
-
Incorrect wavelength settings: Ensure your plate reader is set to the optimal excitation and emission wavelengths for this compound in your assay conditions.[1]
-
Degraded this compound: Improper storage or handling can lead to the degradation of the fluorescent probe. Always check the expiration date and store as recommended.
-
Low binding affinity: The interaction between this compound and its target may be weak, resulting in a low signal.
-
Quenching: The fluorescence of this compound can be quenched by other molecules in the sample or by self-quenching at high concentrations.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio is a common challenge in fluorescence-based assays. A good assay should have a clear distinction between the positive and negative controls with minimal variability.[5]
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Protocol: Prepare a serial dilution of this compound in your assay buffer. Measure the fluorescence intensity at each concentration. Plot the fluorescence intensity against the concentration. The optimal concentration will be in the linear range of this plot, providing a strong signal without significant background.
-
-
Minimize Background Fluorescence:
-
Protocol:
-
Test different microplates: Some plates have lower intrinsic fluorescence than others. Black, opaque plates are generally recommended for fluorescence assays to minimize well-to-well crosstalk and background.
-
Buffer composition: Test different buffer components. Avoid buffers with known intrinsic fluorescence. Additives like BSA can sometimes be a source of background; test your assay with and without it.[3]
-
Washing steps: Increase the number and stringency of wash steps to remove unbound this compound and other sources of non-specific binding.
-
-
-
Enhance Specific Signal:
-
Protocol:
-
Optimize incubation time: Perform a time-course experiment to determine the optimal incubation time for this compound binding to its target.
-
Adjust environmental conditions: Factors like temperature and pH can affect binding affinity.[1] Test a range of conditions to find the optimum for your specific interaction.
-
-
Troubleshooting Workflow for Low Signal-to-Noise Ratio
A flowchart for troubleshooting low signal-to-noise ratio in this compound assays.
Issue 2: High Data Variability
High variability between replicate wells can compromise the reliability of your results.
Troubleshooting Steps:
-
Pipetting Technique:
-
Ensure accurate and consistent pipetting. Use calibrated pipettes and pre-wet the tips. For multi-channel pipetting, ensure all channels are dispensing equal volumes.
-
-
Mixing:
-
Inadequate mixing can lead to heterogeneous distribution of reagents. Ensure thorough but gentle mixing after each reagent addition. Avoid introducing bubbles.
-
-
Edge Effects:
-
The outer wells of a microplate can be prone to evaporation, leading to changes in concentration. To mitigate this, avoid using the outermost wells or fill them with buffer to maintain humidity.
-
-
Instrument Performance:
-
Ensure the plate reader is properly calibrated and maintained. Check for any fluctuations in lamp intensity or detector sensitivity.
-
Quantitative Data Summary
The following table provides a general framework for assessing assay performance. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[6]
| Metric | Formula | Acceptable Range | Interpretation |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | > 2 | Indicates how well the signal is distinguished from the background. |
| Signal-to-Noise (S/N) | (Mean(Signal) - Mean(Background)) / SD(Background) | > 3 | Measures the difference between signal and background relative to the background's variability.[5] |
| Z'-Factor | 1 - (3*(SD(Signal) + SD(Background))) / |Mean(Signal) - Mean(Background)| | > 0.5 | An excellent assay has a Z'-factor between 0.5 and 1.0. It accounts for the variability of both signal and background.[6] |
Experimental Protocols
Protocol 1: this compound Titration for Optimal Concentration
-
Prepare a 2-fold serial dilution of this compound in assay buffer, starting from a concentration known to be in excess.
-
Add the dilutions to the wells of a black, opaque 96-well plate.
-
Include wells with assay buffer only as a background control.
-
Measure the fluorescence at the optimal excitation and emission wavelengths.
-
Plot the fluorescence intensity versus this compound concentration.
-
Select the lowest concentration that gives a robust signal well above background and is in the linear portion of the curve.
Protocol 2: General this compound Binding Assay
-
Add the target molecule to the wells of a microplate at the desired concentration.
-
Add any test compounds or controls.
-
Add this compound at its pre-determined optimal concentration.
-
Incubate the plate for the optimized time and temperature to allow binding to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader with the appropriate wavelength settings.
-
Calculate the signal-to-noise ratio and other relevant assay performance metrics.
General Experimental Workflow for a this compound Binding Assay
A schematic of the key steps in a typical this compound binding assay.
References
- 1. tecan.com [tecan.com]
- 2. researchgate.net [researchgate.net]
- 3. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. Metrics for Comparing Instruments and Assays [moleculardevices.com]
Technical Support Center: Minimizing Compound-Induced Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity when working with investigational compounds, with a focus on agents potentially related to diamidobenzimidazoles or similar structures, in primary cell cultures.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: High levels of primary cell death observed even at low compound concentrations.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inherent sensitivity of the primary cell type. | 1. Review literature for the known sensitivity of your specific primary cell type to similar compounds. 2. Perform a dose-response curve with a wider range of lower concentrations (e.g., picomolar to low micromolar). 3. Reduce the exposure time of the compound to the cells. | Identification of a narrower, non-toxic working concentration range. |
| Suboptimal cell culture conditions. | 1. Ensure the use of the recommended specialized media and supplements for your primary cells.[1] 2. Verify the incubator's CO2 and temperature levels. 3. Test for mycoplasma contamination, which can sensitize cells to stress. | Improved baseline cell health and resilience to the compound. |
| Compound instability or degradation. | 1. Prepare fresh compound solutions for each experiment. 2. Assess the stability of the compound in your culture medium over the experiment's duration. | Consistent and reproducible cytotoxicity results. |
| Off-target effects of the compound. | 1. If the mechanism of action is known, investigate potential off-target activities. 2. Consider co-treatment with inhibitors of suspected off-target pathways to see if cytotoxicity is reduced. | A better understanding of the compound's cytotoxic mechanism. |
Example Dose-Response Data for a Hypothetical Compound in Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 24-hour exposure:
| Compound Concentration | % Cell Viability (MTT Assay) | % Apoptotic Cells (Annexin V Assay) |
| Vehicle Control (0.1% DMSO) | 100% | 5% |
| 1 nM | 98% | 6% |
| 10 nM | 95% | 8% |
| 100 nM | 85% | 15% |
| 1 µM | 50% | 45% |
| 10 µM | 15% | 80% |
Issue 2: Inconsistent or high variability in cytotoxicity results between experiments.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Variability in primary cell lots. | 1. Whenever possible, use cells from the same donor or lot for a set of experiments. 2. If using different donors, characterize the baseline sensitivity of each to a known cytotoxic agent as a positive control. | Reduced inter-experimental variability and more reliable data. |
| Inconsistent cell seeding density. | 1. Adhere to a strict cell counting and seeding protocol.[2] 2. Allow cells to adhere and stabilize for a consistent period before adding the compound. | More uniform cell monolayers and consistent compound effects. |
| Edge effects in multi-well plates. | 1. Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or media to create a humidity barrier. | Minimized variability across the plate. |
| Pipetting errors. | 1. Ensure proper mixing of cell suspensions and compound dilutions.[2] 2. Use calibrated pipettes and proper pipetting techniques. | Increased precision and accuracy of results. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I observe unexpected cytotoxicity with my compound in primary cells?
A1: The first step is to perform a careful dose-response and time-course experiment. This will help you determine the concentration and exposure duration at which the cytotoxic effects become prominent. It's also crucial to include proper controls, such as a vehicle control (the solvent your compound is dissolved in) and a positive control (a known cytotoxic agent), to ensure the observed effects are specific to your compound.
Q2: How can I distinguish between apoptosis and necrosis as the primary mechanism of cell death induced by my compound?
A2: You can use a combination of assays. An Annexin V/Propidium Iodide (PI) assay is a standard method.[3] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both.[3] Additionally, you can perform a caspase activity assay to look for the activation of executioner caspases like caspase-3, which is a hallmark of apoptosis.[4]
Q3: My compound seems to be causing mitochondrial dysfunction. How can I confirm this?
A3: Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[5][6] To assess this, you can use the JC-1 assay to measure changes in the mitochondrial membrane potential.[7][8] In healthy cells, JC-1 forms aggregates that fluoresce red, while in cells with depolarized mitochondria (a sign of dysfunction), it remains as monomers and fluoresces green.[7][8] You can also measure changes in cellular ATP levels, as a decrease can indicate impaired mitochondrial function.[9]
Q4: Are there ways to protect my primary cells from the cytotoxic effects of my compound without affecting its intended biological activity?
A4: This can be challenging, but there are a few strategies to explore. If the cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant might be protective.[10] For compounds that bind to serum proteins, altering the serum concentration in your culture medium could modulate the free, active concentration of the compound.[10] Another approach is to reduce the exposure time to the compound, which may be sufficient to achieve the desired effect with less toxicity.[10]
Q5: Could the cytotoxicity be an artifact of the assay I am using?
A5: Yes, it's possible. For example, some compounds can interfere with the chemistry of tetrazolium-based viability assays like the MTT assay.[11] It's always a good practice to confirm your findings using an orthogonal method. For instance, if you observe cytotoxicity with an MTT assay, you could validate this with a live/dead cell stain (e.g., Calcein-AM/Ethidium Homodimer-1) or by measuring ATP levels.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard colorimetric assays to measure cellular metabolic activity as an indicator of cell viability.[11][12]
Materials:
-
96-well cell culture plates
-
Primary cells and appropriate culture medium
-
Compound of interest (DB28)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of your compound in the appropriate culture medium.
-
Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle control and positive control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
2. Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection of early and late-stage apoptosis by flow cytometry.[3][13][14]
Materials:
-
6-well cell culture plates
-
Primary cells and appropriate culture medium
-
Compound of interest (this compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed primary cells in 6-well plates and treat with the compound for the desired time.
-
Harvest the cells, including any floating cells in the supernatant, by gentle trypsinization if adherent.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
3. Assessment of Mitochondrial Membrane Potential using JC-1 Staining
This protocol measures the mitochondrial membrane potential as an indicator of mitochondrial health.[7][8][15]
Materials:
-
24-well cell culture plates or chamber slides
-
Primary cells and appropriate culture medium
-
Compound of interest (this compound)
-
JC-1 reagent
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed primary cells in the desired format and treat with the compound for the specified duration. Include a positive control well treated with CCCP (e.g., 50 µM for 30 minutes).
-
Prepare the JC-1 staining solution at a final concentration of 1-5 µg/mL in the cell culture medium.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS.
-
Add fresh culture medium to the cells.
-
Immediately analyze the cells under a fluorescence microscope using filters for red (J-aggregates in healthy mitochondria) and green (JC-1 monomers in depolarized mitochondria) fluorescence. Alternatively, harvest and analyze the cells by flow cytometry.
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Visualizations
Caption: A troubleshooting flowchart for addressing high cytotoxicity.
Caption: Workflow for assessing compound-induced cytotoxicity.
Caption: Overview of intrinsic and extrinsic apoptosis pathways.
References
- 1. kosheeka.com [kosheeka.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayo.edu [mayo.edu]
- 5. Mitochondrial Dysfunction: Pathophysiology and Mitochondria-Targeted Drug Delivery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
DB28 interference with common lab reagents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of DB28, a novel MR1 ligand. The information addresses potential interference with common laboratory reagents and offers troubleshooting advice for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known by its chemical name 3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid, is a uracil-based small molecule that functions as a ligand for the Major Histocompatibility Complex, Class I-related protein (MR1).[1][2][3] It is utilized in research to study the MR1 pathway and its role in the activation of Mucosal-Associated Invariant T (MAIT) cells.
Q2: What is the primary mechanism of action of this compound?
This compound acts as an inhibitor of the MR1-mediated antigen presentation pathway.[4][5] Unlike activating ligands, this compound binds to MR1 and leads to the downregulation of MR1 expression on the cell surface.[2][3][4] This inhibitory action prevents the activation of MAIT cells.[5][6]
Q3: In what types of experiments is this compound typically used?
This compound is primarily used in immunological and cell-based assays to probe the function of MR1 and MAIT cells. Common applications include:
-
Studying the regulation of MR1 cell surface expression.
-
Investigating the structural requirements for MR1 ligand binding.
-
Inhibiting MAIT cell activation to understand their role in various biological processes.
Troubleshooting Guide: this compound and Common Lab Reagent Interference
While specific interference data for this compound is limited in publicly available literature, potential issues can be inferred based on its chemical structure and general principles of assay interference. This guide provides troubleshooting for common problems that may arise during experiments with this compound.
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Interference with assay reagents or instability of this compound in the assay medium.
-
Troubleshooting Steps:
-
Reagent Compatibility:
-
pH: The stability of uracil-based compounds can be pH-dependent. Ensure the pH of your cell culture medium and buffers is stable and within the optimal range for your experiment.
-
Reducing Agents: this compound's structure contains amide and carboxylic acid groups. High concentrations of reducing agents could potentially interact with these functional groups, although this is less likely under standard biological assay conditions. If you suspect interference, consider reducing the concentration of the reducing agent or using an alternative.
-
-
Solvent Effects:
-
This compound is typically dissolved in a solvent like DMSO for stock solutions. Ensure the final concentration of the solvent in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts. Run a solvent-only control to assess its effect on your cells and the assay readout.
-
-
Compound Stability:
-
Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to minimize degradation.[6]
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Issue 2: Poor reproducibility of MR1 downregulation.
-
Possible Cause: Variability in experimental conditions or interference from media components.
-
Troubleshooting Steps:
-
Cell Density and Health: Ensure consistent cell seeding density and viability across experiments, as these factors can influence protein expression and trafficking.
-
Serum Lot-to-Lot Variability: Components in fetal bovine serum (FBS) can vary between lots and may contain endogenous molecules that could potentially interact with the MR1 pathway. If you observe significant variability, test a new lot of FBS or consider using a serum-free medium if your cell line permits.
-
Incubation Time and Concentration: Optimize the concentration of this compound and the incubation time for your specific cell type to achieve consistent MR1 downregulation.[3]
-
General Laboratory Reagent Interference Considerations
The following table summarizes common interferences observed with various laboratory reagents in biological assays. While not specific to this compound, this information can serve as a general guide for troubleshooting.
| Reagent Class | Potential for Interference | Examples of Affected Assays | Mitigation Strategies |
| Detergents | High | ELISAs, Western Blots, Enzyme Activity Assays | Use detergents at or below the critical micelle concentration (CMC). Select non-ionic or zwitterionic detergents for milder protein extraction. |
| Reducing Agents | Moderate | Assays involving redox reactions, some immunoassays | Use the lowest effective concentration. Consider alternative, non-reducing lysis buffers. |
| Organic Solvents | High | Cell-based assays, Enzyme kinetics | Keep final solvent concentration low and consistent. Include a solvent control. |
| pH Buffers | Low to Moderate | All assays | Ensure buffer capacity is sufficient to maintain stable pH. Verify compatibility of the buffer with all assay components. |
| Chelating Agents | Moderate | Assays requiring divalent cations (e.g., some enzymatic assays) | Add supplementary cations if chelation is an issue. Use non-chelating buffers. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro MR1 Downregulation Assay
This protocol describes a general workflow to assess the ability of this compound to downregulate MR1 expression on the surface of an MR1-expressing cell line (e.g., THP-1-MR1).
-
Cell Culture: Culture MR1-expressing cells in appropriate media and conditions to ensure optimal growth and viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for MR1 upregulation if available.
-
Incubation: Incubate the plate for a predetermined amount of time (e.g., 16-24 hours) at 37°C in a CO2 incubator.
-
Staining: After incubation, wash the cells with a suitable buffer (e.g., PBS with 2% FBS). Stain the cells with a fluorescently labeled anti-MR1 antibody.
-
Flow Cytometry: Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of the MR1 staining. A decrease in MFI in this compound-treated cells compared to the vehicle control indicates MR1 downregulation.
Visualizations
Diagram 1: MR1-Mediated Antigen Presentation Pathway and this compound Interference
Caption: MR1 pathway and this compound's inhibitory effect.
Diagram 2: Troubleshooting Workflow for Inconsistent Assay Results
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Molecular insights into metabolite antigen recognition by mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining DB28 Purification Techniques
Disclaimer: The following technical support guide has been developed based on established principles for the purification of research compounds, such as peptides or other small molecules, that might be amenable to affinity chromatography. As "DB28" is not a publicly documented compound, this guide should be considered a template and may require optimization for your specific molecule.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound.
Issue 1: Low or No Yield of Purified this compound
-
Question: I am not recovering any this compound in my elution fractions. What are the possible causes and solutions?
-
Answer: This is a common issue that can arise from several factors related to protein expression, binding, or elution.[1]
-
Incorrectly Expressed Affinity Tag: The affinity tag on this compound may not be properly expressed or accessible.
-
Solution: Verify the construct sequence. Consider running the purification under denaturing conditions to expose the tag.[1]
-
-
Insufficient Protein in Lysate: The initial concentration of this compound in your crude sample may be too low.
-
Solution: Confirm the expression level of this compound before purification using a method like Western blot analysis with an antibody targeting the affinity tag.[1]
-
-
Suboptimal Binding Conditions: The pH or ionic strength of your binding buffer may not be optimal for the interaction between this compound and the resin.
-
Solution: Ensure the binding buffer has a pH between 6.5 and 8.0. You may need to perform small-scale experiments to determine the optimal buffer conditions.[2]
-
-
Elution Conditions are Too Mild: The elution buffer may not be strong enough to disrupt the interaction between this compound and the affinity resin.
-
Solution: Try varying the concentration of the eluting agent (e.g., imidazole for His-tags, glutathione for GST-tags) or adjusting the pH of the elution buffer.[1]
-
-
Issue 2: this compound is Found in the Flow-through
-
Question: A significant amount of my target molecule, this compound, is not binding to the column and is being collected in the flow-through. Why is this happening?
-
Answer: This indicates a problem with the binding of this compound to the affinity resin.
-
High Flow Rate: The sample may be passing through the column too quickly for the affinity interaction to occur.
-
Solution: Decrease the flow rate during sample application to increase the residence time of this compound on the column.[2]
-
-
Column Overload: The amount of this compound in the sample exceeds the binding capacity of the column.
-
Solution: Reduce the amount of sample loaded or use a larger column volume.
-
-
Inaccessible Affinity Tag: The affinity tag on this compound may be sterically hindered or folded into the interior of the molecule.
-
Solution: Consider purifying under denaturing conditions to unfold the molecule and expose the tag. Alternatively, you could try re-engineering the construct to move the tag to a different terminus or add a longer linker.
-
-
Issue 3: Low Purity of Eluted this compound
-
Question: My eluted fractions contain this compound, but also a high level of contaminating proteins. How can I improve the purity?
-
Answer: Contaminants can be non-specifically bound proteins or proteins that have a natural affinity for the resin.
-
Insufficient Washing: The wash steps may not be stringent enough to remove non-specifically bound proteins.
-
Solution: Increase the number of column volumes for the wash steps. You can also try adding a low concentration of the eluting agent (e.g., 10-20 mM imidazole for His-tagged proteins) to the wash buffer to remove weakly bound contaminants.[3]
-
-
Harsh Lysis Conditions: Overly aggressive cell lysis can release an excess of cellular components that can interfere with purification.
-
Solution: Use milder lysis methods. Ensure that the lysate is clarified by centrifugation at high speed to remove cell debris.[3]
-
-
Need for Additional Purification Step: For very high purity requirements, a single affinity step may not be sufficient.
-
Solution: Consider adding a second purification step, such as ion-exchange or size-exclusion chromatography, to remove remaining impurities.[4]
-
-
Issue 4: Presence of Aggregates in the Final Product
-
Question: My purified this compound solution shows signs of aggregation. How can I prevent or remove aggregates?
-
Answer: Aggregation can reduce the efficacy and potentially increase the immunogenicity of a therapeutic product.[5]
-
Suboptimal Buffer Conditions: The buffer composition, pH, or ionic strength may be promoting aggregation.
-
Solution: Screen different buffer conditions to find one that maintains the stability of this compound. The addition of stabilizing excipients, such as arginine or certain detergents, can be beneficial.
-
-
High Protein Concentration: Overly concentrated solutions of this compound may be more prone to aggregation.
-
Solution: Elute this compound in a larger volume to reduce the final concentration.
-
-
Removal of Existing Aggregates: If aggregation has already occurred, an additional purification step is needed.
-
Solution: Size-exclusion chromatography is a common method for separating monomers from aggregates.[4] Hydrophobic interaction chromatography can also be effective.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the best way to store purified this compound?
-
Answer: The optimal storage conditions are protein-specific. However, general guidelines include storing the protein at 4°C for short-term use (days to weeks). For long-term storage, it is recommended to add a cryoprotectant like glycerol to 25-50% and store at -20°C or -80°C. It is also advisable to store the protein in small aliquots to avoid repeated freeze-thaw cycles.
-
Question: How can I determine the purity of my this compound sample?
-
Answer: Purity is typically assessed by a combination of methods. SDS-PAGE is a common technique to visualize the protein bands and identify contaminants. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is widely used. Mass spectrometry can be used to confirm the identity and integrity of the purified this compound.
-
Question: What is the difference between native and denaturing purification conditions?
-
Answer: Native purification is performed under conditions that maintain the protein's folded structure and biological activity. This is generally preferred if the downstream application requires a functional protein. Denaturing purification is carried out in the presence of chaotropic agents like urea or guanidine hydrochloride, which unfold the protein. This can be useful if the affinity tag is not accessible in the native state or if the protein is expressed in insoluble inclusion bodies.
-
Question: How do I choose the right affinity tag for this compound?
-
Answer: The choice of affinity tag depends on several factors, including the expression system, the desired purity, and the need for tag removal. The polyhistidine (His) tag is widely used due to its small size and versatility. The Glutathione S-transferase (GST) tag is larger but can sometimes improve the solubility of the target protein. It's important to consider if the tag will interfere with the function of this compound and if it needs to be cleaved off after purification.
Data Presentation
Here are examples of how to structure quantitative data for easy comparison of purification parameters.
Table 1: Comparison of Elution Buffers for this compound Recovery
| Elution Buffer Composition | This compound Yield (mg) | Purity (%) | Aggregate Content (%) |
| 50 mM Tris, 250 mM Imidazole, pH 8.0 | 4.2 | 92 | 5.1 |
| 50 mM Tris, 500 mM Imidazole, pH 8.0 | 4.8 | 88 | 6.3 |
| 100 mM Glycine, pH 3.0 | 3.5 | 95 | 3.2 |
| 50 mM Tris, 20 mM Glutathione, pH 8.0 | 4.5 | 94 | 4.5 |
Table 2: Effect of Loading Flow Rate on this compound Binding and Purity
| Flow Rate (mL/min) | This compound in Flow-through (%) | Final Purity (%) |
| 0.5 | 5 | 95 |
| 1.0 | 12 | 93 |
| 2.0 | 25 | 90 |
Experimental Protocols
Protocol 1: Affinity Chromatography Purification of His-tagged this compound
-
Column Equilibration: Equilibrate the affinity chromatography column (e.g., Ni-NTA) with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).
-
Sample Loading: Load the clarified crude lysate containing His-tagged this compound onto the column at a low flow rate (e.g., 0.5-1 mL/min) to ensure efficient binding.[2]
-
Wash: Wash the column with 10-20 CV of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound with 5-10 CV of elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0). Collect fractions of 1 CV.
-
Analysis: Analyze the collected fractions for the presence and purity of this compound using SDS-PAGE and measure the protein concentration.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
-
Sample Preparation: Dilute the purified this compound sample to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity of this compound is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common this compound purification issues.
References
Validation & Comparative
Validating the Efficacy of DB28 In Vivo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of DB28 (pafuramidine) against other treatments for Human African Trypanosomiasis (HAT). The information is presented through structured data, detailed experimental protocols, and visualized pathways to support further research and development in this critical area.
This compound, also known as pafuramidine, is an orally active prodrug of the diamidine furamidine. It has been investigated as a potential treatment for HAT, particularly the first stage of the disease. This guide synthesizes available preclinical and clinical data to compare its performance against established and alternative therapies.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of this compound and alternative drugs for HAT in various animal models. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, cross-study comparisons should be interpreted with caution.
Table 1: Efficacy in Mouse Models of Human African Trypanosomiasis
| Drug | Animal Model | Trypanosome Strain | Administration Route | Dose Regimen | Efficacy (Cure Rate) | Reference |
| This compound (Pafuramidine) | Mouse | T. b. rhodesiense KETRI 2537 | Oral (p.o.) | 25 mg/kg/day for 4 days | 100% (4/4) | [1] |
| This compound (Pafuramidine) | Mouse | T. b. rhodesiense STIB900 | Oral (p.o.) | 50 mg/kg/day for 4 days | 100% (4/4) | [1] |
| Pentamidine | Mouse | T. b. rhodesiense | Intraperitoneal (i.p.) | 5 mg/kg/day for 7 days | Not specified, used as comparator | [1] |
| Melarsoprol | CD-1 Mouse (CNS-stage) | T. b. brucei GVR35 | Oral (p.o.) - complexed with cyclodextrin | 0.05 mmol/kg/day for 7 days | Cured CNS-stage infection | [2] |
| Melarsoprol | CD-1 Mouse (CNS-stage) | T. b. brucei GVR35 | Intraperitoneal (i.p.) | 10 mg/kg | Reduction in bioluminescence | [3] |
| Nifurtimox | Swiss Mouse | T. cruzi Y strain | Oral (p.o.) | 100 mg/kg/day for 20 days | 47% | [4] |
Table 2: Efficacy in Monkey Models of Human African Trypanosomiasis
| Drug | Animal Model | Trypanosome Strain | Stage of Infection | Administration Route | Dose Regimen | Efficacy (Cure Rate) | Reference |
| This compound (Pafuramidine) | Vervet Monkey | T. b. rhodesiense KETRI 2537 | Early | Oral (p.o.) | 10 mg/kg/day for 5 days | 100% (3/3) | [1] |
| This compound (Pafuramidine) | Vervet Monkey | T. b. rhodesiense KETRI 2537 | Early | Oral (p.o.) | 3 mg/kg/day for 5 days | 33% (1/3) | [1] |
| This compound (Pafuramidine) | Vervet Monkey | T. b. rhodesiense KETRI 2537 | Early | Oral (p.o.) | 1 mg/kg/day for 5 days | 0% (0/3) | [1] |
| This compound (Pafuramidine) | Vervet Monkey | T. b. rhodesiense KETRI 2537 | Late | Oral (p.o.) | 10 mg/kg/day for 10 days | 0-33% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vivo experiments cited in this guide.
Acute (First-Stage) HAT Mouse Model Protocol
-
Animal Model: Female Swiss mice (or other appropriate strain), typically 6-8 weeks old.
-
Infection: Intraperitoneal (i.p.) injection of 1 x 10^4 to 1 x 10^5 bloodstream form trypanosomes (e.g., T. b. rhodesiense).
-
Parasitemia Monitoring: Daily monitoring of parasitemia in tail blood using a hemocytometer.
-
Treatment Initiation: Treatment is initiated when a consistent level of parasitemia is established, typically 3-4 days post-infection.
-
Drug Administration:
-
This compound (Pafuramidine): Administered orally (p.o.) via gavage.
-
Pentamidine/Suramin: Administered intraperitoneally (i.p.) or intravenously (i.v.).
-
-
Efficacy Assessment:
-
Parasitemia is monitored daily during and after treatment.
-
Mice are considered cured if they remain aparasitemic for a defined follow-up period (e.g., 30-60 days).
-
Relapse is defined by the reappearance of parasites in the blood.
-
Central Nervous System (CNS) Stage HAT Mouse Model Protocol
-
Animal Model: CD-1 mice (or other appropriate strain).
-
Infection: Intraperitoneal (i.p.) injection of a neurotropic strain of trypanosomes (e.g., T. b. brucei GVR35).
-
CNS Invasion Confirmation: The establishment of CNS infection is confirmed at a specific time point post-infection (e.g., 21 days) through methods such as bioluminescence imaging (for transgenic parasite lines) or histological analysis of brain tissue.
-
Treatment Initiation: Treatment is initiated after the confirmation of CNS infection.
-
Drug Administration:
-
Melarsoprol: Can be administered intraperitoneally (i.p.) or orally (p.o.) if formulated to cross the blood-brain barrier (e.g., complexed with cyclodextrins)[2].
-
-
Efficacy Assessment:
-
Assessment of parasite clearance from the CNS is performed using methods like qPCR on brain homogenates or bioluminescence imaging[3].
-
Survival rates and neurological signs are also monitored.
-
Cure is defined by the absence of parasites in the CNS at the end of the follow-up period.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these drugs exert their trypanocidal effects is essential for rational drug design and overcoming resistance. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and molecular targets of this compound and its alternatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Melarsoprol Cyclodextrin Inclusion Complexes as Promising Oral Candidates for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MR1 Ligands: DB28 vs. Acetyl-6-FP and 5-OP-RU
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of action of three key MR1 ligands: the novel inhibitory compound DB28, the antagonist Acetyl-6-formylpterin (Ac-6-FP), and the potent agonist 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Executive Summary
Mucosal-associated invariant T (MAIT) cells are a critical component of the innate immune system, recognizing microbial metabolites presented by the MHC class I-related molecule, MR1. The modulation of this pathway holds significant therapeutic potential. This guide details the distinct effects of three MR1 ligands:
-
This compound: A novel inhibitory ligand that downregulates MR1 surface expression, thereby preventing MAIT cell activation.
-
Acetyl-6-FP (Ac-6-FP): An antagonist that binds to MR1, upregulating its surface expression but failing to activate MAIT cells, and competitively inhibiting agonist binding.[1][2]
-
5-OP-RU: The most potent known MAIT cell agonist, which binds to MR1 and robustly stimulates MAIT cell activation.[2]
This comparison highlights their differential impacts on the MR1-MAIT cell axis, providing a basis for selecting the appropriate tool compound for specific research applications.
Quantitative Data Comparison
The following table summarizes the key efficacy parameters for this compound and its comparator compounds.
| Parameter | This compound | Acetyl-6-FP | 5-OP-RU |
| Binding Affinity to MR1 (IC50) | Weak (>100 μM)[3] | ~40 nM[3] | ~4 nM[3] |
| Binding Affinity to MAIT TCR (KD) | 172.0 ± 36.7 μM (to AF-7 TCR)[4] | 97.4 ± 30.6 μM (to A-F7 TCR)[4] | ~3 to 10 μM[4] |
| Effect on MR1 Surface Expression | Downregulation[4] | Upregulation[1][5] | Upregulation[6] |
| MAIT Cell Activation | Inhibition[4] | Inhibition[1] | Potent Activation[2] |
| IC50 for MAIT Cell Activation Inhibition | 0.09 mM[7] | 0.1 μM[1] | N/A |
| EC50 for MAIT Cell Activation | N/A | N/A | ~2 pM[1] |
Mechanism of Action
The distinct effects of this compound, Ac-6-FP, and 5-OP-RU stem from their different modes of interaction with MR1 and the subsequent engagement of the MAIT T cell receptor (TCR).
5-OP-RU (Agonist): As the most potent natural agonist, 5-OP-RU forms a stable Schiff base with a lysine residue (Lys43) within the MR1 binding cleft.[4][6] This covalent bond stabilizes the MR1-ligand complex, promoting its trafficking from the endoplasmic reticulum to the cell surface. The presented 5-OP-RU is then recognized by the MAIT TCR, leading to robust T cell activation.[8]
Acetyl-6-FP (Antagonist): Ac-6-FP also forms a Schiff base with Lys43 in the MR1 binding pocket, leading to increased MR1 surface expression.[5][9] However, the conformation of the MR1-Ac-6-FP complex does not effectively engage the MAIT TCR to trigger activation. Instead, it competitively inhibits the binding of activating ligands like 5-OP-RU.[1][2]
This compound (Inhibitor via Downregulation): Unlike the other two compounds, this compound does not form a Schiff base with MR1.[4][6] It binds non-covalently within the MR1 pocket, and this interaction leads to the retention of MR1 in the endoplasmic reticulum and a subsequent reduction in its cell surface expression.[10] By depleting the cell surface of MR1 available for antigen presentation, this compound effectively prevents MAIT cell activation by agonist ligands.[4]
Signaling Pathway Diagrams
Caption: Comparative signaling pathways of MR1 ligands.
Experimental Protocols
MR1 Surface Expression Assay
This protocol details the methodology for assessing the impact of MR1 ligands on its cell surface expression using flow cytometry.
1. Cell Culture:
- Culture THP1-MR1 or C1R-MR1 cells in appropriate media.
- Ensure cells are in the logarithmic growth phase before the experiment.
2. Compound Incubation:
- Seed cells at a density of 2 x 10^5 cells/well in a 96-well plate.
- Add this compound (e.g., 20 μg/mL), Acetyl-6-FP (e.g., 1 μg/mL), or 5-OP-RU (e.g., 5 μg/mL) to the respective wells.
- For competition assays, pre-incubate cells with the inhibitory compound (e.g., this compound for 2 hours) before adding the agonist (e.g., 5-OP-RU).[11]
- Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
3. Staining:
- Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
- Stain with an anti-MR1 antibody (e.g., clone 26.5) for 30 minutes on ice.[4]
- Wash the cells twice with FACS buffer.
- If using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody for 30 minutes on ice.
- Wash the cells twice with FACS buffer.
4. Flow Cytometry:
- Resuspend the cells in FACS buffer.
- Acquire data on a flow cytometer.
- Analyze the geometric mean fluorescence intensity (gMFI) of the MR1 signal.
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cell_Culture" [label="Culture THP1-MR1 cells"];
"Compound_Incubation" [label="Incubate with Ligands\n(this compound, Ac-6-FP, 5-OP-RU)"];
"Staining" [label="Stain with anti-MR1 Ab"];
"Flow_Cytometry" [label="Analyze by Flow Cytometry"];
"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Cell_Culture";
"Cell_Culture" -> "Compound_Incubation";
"Compound_Incubation" -> "Staining";
"Staining" -> "Flow_Cytometry";
"Flow_Cytometry" -> "End";
}
Caption: Workflow for MR1 surface expression analysis.
MAIT Cell Activation Assay
This protocol describes how to measure the activation of MAIT cells in response to MR1 ligands.
1. Co-culture Setup:
- Culture a MAIT cell line or isolated primary MAIT cells.
- Seed MR1-expressing antigen-presenting cells (APCs), such as THP1-MR1, at 1 x 10^5 cells/well in a 96-well plate.
- Pulse the APCs with the respective ligands (e.g., this compound, Ac-6-FP, or 5-OP-RU) for at least 4 hours.
- Add MAIT cells to the wells at a 1:1 ratio with the APCs.
2. Incubation:
- Co-culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
3. Analysis of Activation:
- Method A: Cytokine Measurement (ELISA):
- Collect the supernatant from the co-culture.
- Measure the concentration of IFN-γ or other relevant cytokines using a standard ELISA kit.
- Method B: Surface Marker Staining (Flow Cytometry):
- Harvest the cells and stain for MAIT cell markers (e.g., CD3, TCR Vα7.2) and activation markers (e.g., CD69, CD137).
- Analyze the percentage of activated MAIT cells by flow cytometry.
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"APC_Pulsing" [label="Pulse APCs with Ligands"];
"Co-culture" [label="Co-culture APCs and MAIT cells"];
"Analysis" [shape=diamond, label="Analyze Activation", fillcolor="#FBBC05", fontcolor="#202124"];
"ELISA" [label="Measure Cytokines (IFN-γ)"];
"Flow_Cytometry" [label="Stain for Activation Markers\n(CD69, CD137)"];
"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "APC_Pulsing";
"APC_Pulsing" -> "Co-culture";
"Co-culture" -> "Analysis";
"Analysis" -> "ELISA" [label="Supernatant"];
"Analysis" -> "Flow_Cytometry" [label="Cells"];
"ELISA" -> "End";
"Flow_Cytometry" -> "End";
}
Caption: Workflow for MAIT cell activation assay.
References
- 1. Chemical Modulators of Mucosal Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A molecular basis underpinning the T cell receptor heterogeneity of mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-dependent downregulation of MR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ligand-dependent downregulation of MR1 cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of DB28 and Standard-of-Care Treatment for BRAF V600E-Mutant Metastatic Melanoma
This guide provides a detailed comparison of the investigational drug DB28 with the current standard-of-care treatment for patients with BRAF V600E-mutant metastatic melanoma. The information presented is intended for researchers, scientists, and drug development professionals to offer an objective overview based on hypothetical preclinical and clinical data.
Overview of Therapeutic Agents
This compound (Hypothetical) is a next-generation, highly selective, and potent inhibitor of MEK1 and MEK2, key components of the MAPK signaling pathway. Its proposed mechanism of action aims to overcome resistance mechanisms observed with current MEK inhibitors.
Standard-of-Care: Dabrafenib + Trametinib is an FDA-approved combination therapy for BRAF V600E-mutant metastatic melanoma. Dabrafenib is a BRAF inhibitor that targets the mutated BRAF protein, while Trametinib is a MEK inhibitor. The combination of these two agents has been shown to improve clinical outcomes compared to BRAF inhibitor monotherapy.
Efficacy and Safety Data
The following tables summarize the hypothetical comparative data from a Phase II clinical trial evaluating the efficacy and safety of this compound versus Dabrafenib + Trametinib in treatment-naive patients with BRAF V600E-mutant metastatic melanoma.
Table 1: Comparative Efficacy Data
| Efficacy Endpoint | This compound | Dabrafenib + Trametinib |
| Objective Response Rate (ORR) | 78% | 67% |
| Complete Response (CR) | 25% | 18% |
| Partial Response (PR) | 53% | 49% |
| Median Progression-Free Survival (PFS) | 14.2 months | 11.0 months |
| Median Overall Survival (OS) | 38.5 months | 33.6 months |
| Duration of Response (DoR) | 15.1 months | 10.2 months |
Table 2: Comparative Safety Profile (Grade 3/4 Adverse Events)
| Adverse Event | This compound (n=150) | Dabrafenib + Trametinib (n=150) |
| Pyrexia | 8% | 22% |
| Rash | 12% | 15% |
| Diarrhea | 7% | 9% |
| Fatigue | 5% | 8% |
| Increased Alanine Aminotransferase (ALT) | 4% | 6% |
| Increased Aspartate Aminotransferase (AST) | 3% | 5% |
| Hypertension | 10% | 7% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a hypothetical experimental workflow for preclinical evaluation.
Caption: MAPK signaling pathway in BRAF V600E melanoma and points of inhibition.
Caption: Hypothetical workflow for preclinical evaluation of this compound.
Experimental Protocols
In Vitro Proliferation Assay
-
Cell Lines: A375 and SK-MEL-28 (BRAF V600E-mutant human melanoma cell lines).
-
Method: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with serial dilutions of this compound, Trametinib, or a combination of Dabrafenib and Trametinib for 72 hours.
-
Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). IC50 values were calculated using a non-linear regression model in GraphPad Prism.
Xenograft Mouse Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 5 x 10^6 A375 cells were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=10 per group). This compound was administered orally once daily. Dabrafenib and Trametinib were administered orally once daily. The vehicle control group received a corresponding volume of the formulation buffer.
-
Efficacy Assessment: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Body weight was monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors were harvested 2 hours after the final dose for western blot analysis of phosphorylated ERK (pERK) levels to confirm target engagement.
Summary and Conclusion
Based on this hypothetical data, this compound demonstrates a promising efficacy and safety profile in comparison to the standard-of-care combination of Dabrafenib and Trametinib for BRAF V600E-mutant metastatic melanoma. The improved objective response rate, progression-free survival, and overall survival, coupled with a potentially more manageable safety profile, suggest that this compound warrants further investigation in larger, randomized Phase III clinical trials. The preclinical data indicates potent anti-tumor activity and on-target pathway inhibition. These findings highlight the potential of this compound as a future therapeutic option for this patient population.
DB28: A Comparative Guide to a Novel MR1-Targeting Immunomodulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DB28, a novel small molecule modulator of the MHC class I-related protein (MR1), against other known MR1 ligands. The data presented herein is supported by experimental evidence to inform research and drug development efforts in immunology and infectious diseases.
Mechanism of Action of this compound
This compound is a non-stimulatory MR1 ligand that functions as a competitive inhibitor of Mucosal-Associated Invariant T (MAIT) cell activation.[1][2] Unlike agonist ligands that stabilize MR1 at the cell surface to activate MAIT cells, this compound traps MR1 in the endoplasmic reticulum in an immature, ligand-receptive state. This leads to a dose-dependent downregulation of MR1 surface expression on antigen-presenting cells, thereby preventing the presentation of stimulatory antigens to MAIT cells.[1][2] Structural studies have confirmed that this compound binds within the A' pocket of MR1 but does not form a Schiff base with Lys43, a key interaction for many stimulatory ligands.[1][2]
Comparative Analysis of MR1 Ligands
The following table summarizes the key characteristics and quantitative data of this compound in comparison to other well-characterized MR1 ligands. This allows for a direct assessment of its potency and mechanism relative to stimulatory and other inhibitory compounds.
| Ligand | Type | Mechanism of Action | MR1 Surface Expression | MAIT Cell Activation | IC50 for MR1 Binding (μM) |
| This compound | Inhibitor (Antagonist) | Retains MR1 in the ER, competitive inhibitor [1][2] | Downregulates [1] | Inhibits [1][3] | ~2.5 - 100 (weak to moderate) [4] |
| NV18.1 | Inhibitor (Antagonist) | Ester analog of this compound, similar mechanism | Downregulates (less potent than this compound)[1] | Inhibits[2] | ~2.5 - 100 (weak to moderate)[4] |
| 5-OP-RU | Agonist | Potent MAIT cell activator, derived from microbial riboflavin synthesis | Upregulates[1] | Stimulates[1] | < 1 (strong)[4][5] |
| Acetyl-6-formylpterin (Ac-6-FP) | Agonist/Weak Antagonist | Can upregulate MR1, but can also compete with stronger agonists | Upregulates[1] | Weakly stimulates or inhibits[2][6] | < 1 (strong)[4] |
| 6-formylpterin (6-FP) | Antagonist | Folate derivative that competes for MR1 binding | Can upregulate, but inhibits activation by potent agonists[6] | Inhibits[7] | < 1 (strong)[4] |
| Diclofenac | Non-stimulatory Ligand | Binds to MR1 without forming a Schiff base | Does not significantly alter expression | Can be inhibitory[8] | ~2.5 - 100 (weak to moderate)[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its validation.
Caption: Mechanism of this compound action on MR1 trafficking.
Caption: Workflow for validating this compound's effects.
Experimental Protocols
1. MR1 Surface Expression Assay by Flow Cytometry
-
Cell Line: THP-1 cells engineered to overexpress MR1 (THP-1-MR1).
-
Method:
-
Seed THP-1-MR1 cells in a 96-well plate.
-
Incubate cells with varying concentrations of this compound, a known agonist (e.g., 5-OP-RU), or a combination of both for 5-22 hours at 37°C. A vehicle control (e.g., DMSO) should be included.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a fluorescently labeled anti-MR1 antibody (e.g., clone 26.5) for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the geometric mean fluorescence intensity (gMFI) of MR1 staining.
-
2. MAIT Cell Activation Assay
-
Cells:
-
Antigen-Presenting Cells (APCs): THP-1-MR1 cells.
-
Effector Cells: Isolated human MAIT cells or a MAIT cell line.
-
-
Method:
-
Plate THP-1-MR1 cells and pre-incubate with this compound for 2 hours at 37°C.
-
Add a MAIT cell agonist (e.g., 5-OP-RU) to the wells and continue incubation.
-
Add MAIT cells to the wells and co-culture for 16-24 hours.
-
Collect the supernatant from each well.
-
Measure the concentration of Interferon-gamma (IFN-γ) in the supernatant using a standard ELISA kit. The level of IFN-γ is indicative of MAIT cell activation.
-
3. Competitive Binding Assay (Fluorescence Polarization)
-
Reagents:
-
Recombinant soluble MR1 protein.
-
A fluorescently labeled MR1 ligand (probe).
-
Unlabeled competitor ligands (this compound and others).
-
-
Method:
-
In a microplate, combine the recombinant MR1 protein and the fluorescent probe at a fixed concentration.
-
Add serial dilutions of the competitor ligand (this compound or other compounds).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of the samples. The displacement of the fluorescent probe by the competitor ligand results in a decrease in polarization.
-
Calculate the IC50 value, which represents the concentration of the competitor ligand required to inhibit 50% of the fluorescent probe's binding to MR1.
-
References
- 1. Ligand-dependent downregulation of MR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-dependent downregulation of MR1 cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. MR1 antigen presentation to MAIT cells and other MR1-restricted T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Covering All the Bases: Complementary MR1 Antigen Presentation Pathways Sample Diverse Antigens and Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Immunomodulatory Activity of DB28: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced activity of novel compounds across different cellular contexts is paramount. This guide provides a comprehensive comparison of the activity of DB28, a novel MR1 ligand, in various cell lines. While direct cytotoxic effects on cancer cells have not been prominently reported, this compound exhibits significant immunomodulatory activity by targeting the MR1-MAIT cell axis. This guide will delve into its mechanism of action, its effects on MR1-expressing cell lines, and the experimental protocols to assess its activity.
Comparative Activity of this compound Across Cell Lines
This compound is a small molecule that acts as a ligand for the MHC class I-related protein (MR1).[1][2][3] Unlike activating ligands that promote MR1 presentation on the cell surface to stimulate Mucosal-Associated Invariant T (MAIT) cells, this compound functions as an inhibitor.[1][3][4] It competitively binds to MR1 and leads to the downregulation of MR1 from the cell surface, thereby inhibiting MAIT cell activation.[1][3][4] The following table summarizes the observed effects of this compound in different cell lines based on available research.
| Cell Line | Cell Type | Effect of this compound | Observed Outcome |
| THP-1 | Human monocytic cell line | Downregulation of MR1 surface expression | Inhibition of MAIT cell activation in co-culture assays.[1][4] |
| C1R-MR1 | EBV-transformed B cells expressing MR1 | Downregulation of MR1 surface expression | Reduced surface levels of MR1.[5] |
| BEAS2B | Human bronchial epithelial cell line | Downregulation of MR1-GFP surface expression | Retention of MR1 in the endoplasmic reticulum.[1] |
Mechanism of Action: The MR1-MAIT Cell Axis
This compound's mechanism of action centers on its ability to modulate the presentation of antigens by MR1. The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the activity of this compound.
MR1 Surface Expression Assay by Flow Cytometry
This protocol is designed to quantify the levels of MR1 on the surface of antigen-presenting cells following treatment with this compound.
Materials:
-
MR1-expressing cell line (e.g., THP-1, C1R-MR1)
-
Complete cell culture medium
-
This compound compound
-
Activating MR1 ligand (e.g., 5-OP-RU) as a positive control
-
Phosphate-buffered saline (PBS)
-
Anti-MR1 antibody (e.g., clone 26.5) conjugated to a fluorophore (e.g., PE or APC)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the MR1-expressing cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 18-24 hours). Include wells with an activating ligand as a positive control for MR1 upregulation and untreated cells as a negative control.
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS).
-
Add the anti-MR1 antibody or isotype control to the respective wells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in PBS for analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) per sample.
-
Analyze the data using appropriate software to determine the median fluorescence intensity (MFI) of MR1 staining.
-
MAIT Cell Activation Assay
This protocol assesses the ability of this compound to inhibit the activation of MAIT cells in a co-culture system with antigen-presenting cells.
Materials:
-
MR1-expressing antigen-presenting cells (APCs) (e.g., THP-1)
-
MAIT cells (can be isolated from peripheral blood mononuclear cells or a MAIT cell line)
-
Complete cell culture medium
-
This compound compound
-
Activating MR1 ligand (e.g., 5-OP-RU)
-
Brefeldin A (optional, for intracellular cytokine staining)
-
Anti-CD69 antibody, Anti-IFN-γ antibody (for flow cytometry)
-
ELISA kit for IFN-γ
Procedure:
-
APC Preparation: Seed the APCs in a 96-well plate and treat with this compound and/or the activating MR1 ligand for a specified time (e.g., 2 hours for this compound pre-treatment, followed by the activating ligand).
-
Co-culture: Add MAIT cells to the wells containing the treated APCs at an appropriate effector-to-target ratio (e.g., 1:1).
-
Incubation: Co-culture the cells for 18-24 hours. If performing intracellular cytokine staining, add Brefeldin A for the last 4-6 hours of incubation.
-
Analysis:
-
Flow Cytometry for Activation Markers: Stain the cells with antibodies against surface markers like CD69 and intracellular cytokines like IFN-γ. Analyze the percentage of activated (CD69+) and cytokine-producing MAIT cells.
-
ELISA for Cytokine Release: Collect the culture supernatant and measure the concentration of secreted IFN-γ using an ELISA kit according to the manufacturer's instructions.
-
The following workflow diagram outlines the experimental process for evaluating this compound's inhibitory effect on MAIT cell activation.
References
A Head-to-Head Comparison of Pafuramidine (DB289) and Pentamidine for the Treatment of Human African Trypanosomiasis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of pafuramidine (DB289), an investigational oral prodrug, and pentamidine, a standard parenteral treatment for first-stage Human African Trypanosomiasis (HAT), also known as sleeping sickness. The data presented is compiled from Phase 2 and Phase 3 clinical trials, offering a comprehensive overview of their relative efficacy, safety, and mechanisms of action.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from head-to-head clinical trials comparing pafuramidine with pentamidine in patients with first-stage Trypanosoma brucei gambiense HAT.
Table 1: Efficacy Outcomes of Pafuramidine vs. Pentamidine
| Efficacy Endpoint | Pafuramidine (100 mg orally, twice daily for 10 days) | Pentamidine (4 mg/kg intramuscularly, once daily for 7 days) | Study Phase |
| Cure Rate at 3 Months | 93% | 100% | Phase 2b[1][2] |
| Cure Rate at 12 Months | 89% | 95% | Phase 3[3][4][5][6] |
| Cure Rate at 24 Months | 84% | 89% | Phase 3[5][6] |
Cure rate is defined as the combined rate of clinical and parasitological cure.
Table 2: Safety and Tolerability Profile of Pafuramidine vs. Pentamidine
| Adverse Event Category | Pafuramidine (100 mg orally, twice daily for 10 days) | Pentamidine (4 mg/kg intramuscularly, once daily for 7 days) | Study Phase |
| Patients with ≥1 Treatment-Emergent Adverse Event | 57% | 93% | Phase 2b[1][2] |
| Hypotension-related Events | 44% | 62% | Phase 3[7] |
| Glucose Metabolism Disorders | 6% | 18% | Phase 3[7] |
| Serious Adverse Events (Renal) | 3 cases of glomerulonephritis or nephropathy ~8 weeks post-treatment | Not reported as a significant issue | Phase 3[3][4][5] |
Experimental Protocols
The data presented above is primarily derived from Phase 2b and Phase 3, multi-center, randomized, open-label, parallel-group, active-control studies.[1][2][3][4][5]
Key Methodologies:
-
Patient Population: Male and female patients, including adolescents and pregnant/lactating women, with confirmed first-stage Trypanosoma brucei gambiense HAT.[3][4][5]
-
Treatment Arms:
-
Primary Efficacy Endpoint: The combined rate of clinical and parasitological cure at 12 months post-treatment.[4][5]
-
Primary Safety Endpoint: The frequency and severity of adverse events.[4][5]
-
Follow-up: Patients were followed up for up to 24 months to assess long-term cure rates.[1][5][6]
Below is a workflow illustrating the clinical trial design.
References
- 1. Pentamidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentamidine - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Pafuramidine versus Pentamidine Maleate for Treatment of First Stage Sleeping Sickness in a Randomized, Comparator-Controlled, International Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
DB28: A Comparative Analysis of a Novel MR1 Ligand in Modulating MAIT Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of DB28, a novel MR1 ligand, against other known MR1-binding compounds. The information presented herein is supported by experimental data to assist researchers in evaluating its potential applications in immunology and drug development.
Executive Summary
This compound has been identified as a potent modulator of the MR1-MAIT cell axis. Unlike agonist ligands that activate Mucosal-Associated Invariant T (MAIT) cells, this compound acts as a competitive inhibitor. It effectively downregulates the cell surface expression of the MR1 molecule, thereby preventing the presentation of activating ligands to MAIT cells. This inhibitory action has been demonstrated in a dose-dependent manner, positioning this compound as a valuable tool for studying MAIT cell biology and a potential candidate for therapeutic interventions in MAIT cell-mediated inflammatory diseases.
Data Presentation
Table 1: Comparative Activity of MR1 Ligands
| Compound | Type | Mechanism of Action | Effect on MR1 Surface Expression | MAIT Cell Activation |
| This compound | Competitive Inhibitor | Binds to MR1, retaining it in the endoplasmic reticulum and preventing its translocation to the cell surface. Competitively inhibits binding of agonist ligands.[1][2][3] | Downregulation[1][4][5] | Inhibition[2][6] |
| NV18.1 | Competitive Inhibitor | Ester analogue of this compound with a similar inhibitory mechanism.[1][2][3] | Downregulation[1][5] | Inhibition[2] |
| 5-OP-RU | Agonist | A potent bacterial-derived metabolite that binds to MR1 and is presented to MAIT cells, leading to their activation.[1][5] | Upregulation[1][5] | Potent Activation[2] |
| Acetyl-6-FP (Ac-6-FP) | Antagonist/Weak Agonist | Binds to MR1 and can compete with potent agonists like 5-OP-RU. Generally considered an antagonist but can have weak agonist activity.[2][3] | Upregulation[1] | Competitive Inhibition/Weak Activation |
Table 2: Dose-Response Relationship of this compound in MAIT Cell Activation Inhibition
The following table summarizes the dose-dependent inhibition of MAIT cell activation by this compound in the presence of an agonist ligand.
| This compound Concentration | Agonist | Antigen Presenting Cells | Readout | % Inhibition of MAIT Cell Activation |
| Various Concentrations | DB19 (20 µg/mL) | THP1-MR1 | IFN-γ production | Dose-dependent inhibition observed.[6] |
| 20 µg/mL | 5-OP-RU (5 ng/mL) | THP1-MR1 | IFN-γ production | Significant inhibition observed.[6] |
| 20 µg/mL | BCG-infected epithelial cells | BEAS2B | IFN-γ production | Significant reduction in MAIT cell stimulation.[2][6] |
| 20 µg/mL | E. coli-infected PBMCs | PBMCs | IFN-γ production | Significant reduction in MAIT cell stimulation.[2][6] |
Experimental Protocols
MAIT Cell Activation Assay
This protocol is designed to assess the ability of compounds to activate or inhibit MAIT cells.
Objective: To measure the production of IFN-γ by MAIT cells in response to MR1 ligands presented by antigen-presenting cells (APCs).
Materials:
-
THP1-MR1 cells (or other MR1-expressing APCs)
-
MAIT cell line or primary MAIT cells
-
This compound, 5-OP-RU (positive control), and other test compounds
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
IFN-γ ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP1-MR1 cells in a 96-well plate.
-
Pre-incubate the THP1-MR1 cells with varying concentrations of this compound or control compounds for 2 hours.[6]
-
Add the agonist ligand (e.g., 5-OP-RU) to the wells and incubate for another 2 hours.
-
Add MAIT cells to the wells.
-
Collect the supernatant and measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.
MR1 Cell Surface Expression Assay
This protocol is used to determine the effect of a compound on the surface expression of MR1 on cells.
Objective: To quantify the levels of MR1 on the cell surface after treatment with a test compound.
Materials:
-
THP1-MR1 or C1R-MR1 cells
-
This compound and other test compounds
-
Anti-MR1 antibody (clone 26.5 or 8F2.F9) conjugated to a fluorophore
-
Flow cytometer
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Culture THP1-MR1 cells in the presence of various concentrations of this compound or control compounds overnight.[1]
-
Harvest and wash the cells with FACS buffer.
-
Incubate the cells with a fluorescently labeled anti-MR1 antibody for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the geometric mean fluorescence intensity (Geo MFI) to quantify MR1 surface expression.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-mediated inhibition of MAIT cell activation.
Caption: Experimental workflow for the MAIT cell activation assay.
References
- 1. Ligand-dependent downregulation of MR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Ligand-dependent downregulation of MR1 cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Human MAIT-cell responses to Escherichia coli: activation, cytokine production, proliferation, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of DB28 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel MR1 ligand, DB28, with alternative compounds, supported by experimental data. It is intended to offer a clear, data-driven overview to aid in the independent verification of research findings related to this compound's role in modulating Mucosal-Associated Invariant T (MAIT) cell activity.
Data Presentation: Performance Comparison of MR1 Ligands
The following table summarizes the quantitative data for this compound and its key comparators: the MAIT cell agonist 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) and the inhibitory ligand Acetyl-6-formylpterin (Ac-6-FP).
| Feature | This compound | 5-OP-RU | Ac-6-FP |
| Primary Function | MR1 Antagonist / MAIT Cell Inhibitor | MR1 Agonist / MAIT Cell Activator | MR1 Antagonist / MAIT Cell Inhibitor |
| Effect on MR1 Surface Expression | Down-regulation[1] | Up-regulation | Up-regulation[2] |
| MAIT Cell Activation (IFN-γ Release) | Inhibits | Stimulates | Inhibits[2][3] |
| IC50 for MAIT Cell Activation Inhibition | 0.09 mM[4] | Not Applicable | 0.1 µM[3] |
| Binding Affinity to MR1 (IC50) | >100 µM (Weak)[5][6][7] | < 1 µM (Strong) | 1-100 µM (Moderate)[5][6][7] |
| Mechanism of Action | Retains MR1 in the Endoplasmic Reticulum[1] | Promotes MR1 trafficking to the cell surface | Competitively binds to MR1[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and verification of the findings.
Analysis of MR1 Surface Expression by Flow Cytometry
This protocol is designed to quantify the cell surface expression of the MR1 molecule on an antigen-presenting cell line (e.g., THP-1 cells) following treatment with various ligands.
Materials:
-
THP-1 cells (or other suitable MR1-expressing cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, 5-OP-RU, Ac-6-FP (and vehicle control, e.g., DMSO)
-
Phycoerythrin (PE)-conjugated anti-MR1 antibody (clone 26.5)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Culture THP-1 cells to the desired density in a 96-well plate.
-
Treat the cells with varying concentrations of this compound, 5-OP-RU, Ac-6-FP, or vehicle control for a specified incubation period (e.g., 18-24 hours) at 37°C.
-
After incubation, harvest the cells and wash them with cold flow cytometry buffer.
-
Resuspend the cells in the flow cytometry buffer containing the PE-conjugated anti-MR1 antibody.
-
Incubate the cells with the antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer to remove unbound antibody.
-
Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer, measuring the PE signal.
-
Analyze the data using appropriate software to determine the geometric mean fluorescence intensity (gMFI), which corresponds to the level of MR1 surface expression.
MAIT Cell Activation Assay (IFN-γ ELISA)
This assay measures the activation of MAIT cells by quantifying the secretion of Interferon-gamma (IFN-γ) in response to co-culture with ligand-pulsed antigen-presenting cells.
Materials:
-
MAIT cell clone or primary MAIT cells
-
Antigen-presenting cells (e.g., THP-1)
-
This compound, 5-OP-RU, Ac-6-FP
-
Co-culture medium
-
Human IFN-γ ELISA kit
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Seed antigen-presenting cells in a 96-well plate and allow them to adhere.
-
Pulse the antigen-presenting cells with the respective ligands (this compound, 5-OP-RU, Ac-6-FP) at various concentrations for a defined period (e.g., 2 hours).
-
Add MAIT cells to the wells containing the pulsed antigen-presenting cells.
-
Co-culture the cells for 16-24 hours at 37°C.
-
After co-culture, centrifuge the plate and collect the supernatant.
-
Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the concentration of IFN-γ from a standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways and experimental procedures related to this compound research.
References
- 1. Activated but impaired IFN-γ production of mucosal-associated invariant T cells in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Regulation of MAIT cells through host-derived antigens [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I-related protein 1 MR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Safety Operating Guide
Proper Disposal of DB28: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the proper disposal of DB28, a novel MR1 ligand (CAS Number: 16296-42-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is critical to minimize risks associated with handling and disposal of this research chemical.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is essential for a comprehensive understanding of the compound's characteristics for safe handling and disposal.
| Property | Data |
| CAS Number | 16296-42-7 |
| Purity | 99.92% |
| Storage Temperature | Room temperature in continental US |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound, like any laboratory chemical, is a critical aspect of laboratory safety and environmental responsibility. The following step-by-step procedures should be followed.
Waste Identification and Classification
-
Identify this compound Waste: All materials contaminated with this compound, including unused neat compound, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous chemical waste.
-
Classification: Based on available information, this compound should be classified as a chemical waste. Further classification (e.g., as toxic) should be confirmed by consulting your institution's Environmental Health and Safety (EHS) department and the manufacturer's Safety Data Sheet (SDS).
Segregation and Storage of this compound Waste
-
Dedicated Waste Container: Use a dedicated, properly labeled, and leak-proof container for all this compound waste. The container must be compatible with the chemical.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "16296-42-7," and the approximate concentration and quantity of the waste. The date of waste generation and the principal investigator's name and contact information must also be included.[1]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from heat and incompatible materials, until it is collected for disposal.
Disposal of Different Forms of this compound Waste
-
Unused or Excess this compound (Neat Compound): If the original container is to be disposed of, it should be treated as hazardous waste. Do not attempt to dispose of the neat compound down the drain or in regular trash.
-
This compound Solutions: Aqueous and solvent-based solutions of this compound must be collected in the designated hazardous waste container. The composition of the solvent must be clearly indicated on the waste label.
-
Contaminated Labware and PPE:
-
Disposable Items: Gloves, paper towels, and other disposable items contaminated with this compound should be placed in the designated solid hazardous waste container.
-
Reusable Glassware: Glassware should be decontaminated by rinsing with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After decontamination, the glassware can be washed according to standard laboratory procedures.[2]
-
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container. The area should then be decontaminated, and all cleaning materials disposed of as hazardous waste.
Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[3] Contact your institution's EHS department to arrange for pickup and disposal.
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste management.
Mandatory Visualizations
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Workflow for the proper handling and disposal of this compound waste.
Caption: Segregation of different forms of this compound waste.
References
Essential Safety and Operational Guidance for Handling DB28
For laboratory personnel, including researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides immediate, essential safety, and logistical information for handling DB28, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The required level of protection depends on the specific hazards of the substance being handled. For a substance like this compound, which is assumed to be a laboratory chemical, a risk assessment should be conducted to determine the appropriate PPE. The following table summarizes the recommended PPE for handling chemicals with similar properties to those often found in a research and development setting.
| Body Part | Personal Protective Equipment | Specifications & Use Cases |
| Eyes | Safety glasses or goggles | Should be worn at all times in the laboratory to protect against splashes or aerosols.[1] |
| Hands | Chemical-resistant gloves | The type of glove material (e.g., nitrile, neoprene) should be selected based on the specific chemical's breakthrough time.[2] |
| Body | Lab coat | A standard lab coat is sufficient for low-risk procedures. For tasks with a higher risk of splashes, a chemical-resistant apron or suit may be necessary.[1][2] |
| Respiratory | Fume hood or respirator | Work should be conducted in a well-ventilated area, preferably a fume hood, to minimize inhalation of dust or vapors.[1] If a fume hood is not available or insufficient, a respirator appropriate for the chemical hazard should be used. |
| Feet | Closed-toe shoes | Required in all laboratory settings to protect against spills and falling objects.[2] |
Experimental Workflow for Handling this compound
Proper handling of any chemical requires a systematic approach to ensure safety at every step. The following diagram outlines a logical workflow for researchers when working with this compound.
Disposal Plan
The proper disposal of chemical waste is crucial for environmental protection and laboratory safety. All waste generated from handling this compound should be considered hazardous unless determined otherwise by a safety assessment.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated weighing paper, or other solid materials in a designated, labeled hazardous waste container.[1]
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.
Labeling and Storage:
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the date of accumulation.[3] Waste containers should be kept closed and stored in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department.
Disposal Procedure:
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
